Product packaging for Flurithromycin(Cat. No.:CAS No. 82664-20-8)

Flurithromycin

货号: B123961
CAS 编号: 82664-20-8
分子量: 751.9 g/mol
InChI 键: XOEUHCONYHZURQ-HNUBZJOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Flurithromycin is an erythromycin derivative that is erythromycin A in which the hydrogen attached to the carbon at position 8 (alpha to the ketone carbonyl group) has been replaced by a fluorine. It has been used (generally as the corresponding monoethyl succinate ester) as an antibacterial drug. It has a role as an antibacterial drug. It is an erythromycin derivative, an organofluorine compound, a cyclic ketone and a semisynthetic derivative. It is functionally related to an erythromycin A.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
fluorine derivative of erythromycin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66FNO13 B123961 Flurithromycin CAS No. 82664-20-8

属性

IUPAC Name

(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEUHCONYHZURQ-HNUBZJOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66FNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905085
Record name Flurithromycin
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Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82664-20-8
Record name Flurithromycin
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Record name Flurithromycin [INN]
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Record name Flurithromycin
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Record name Flurithromycin
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Record name Erythromycin, 8-fluoro
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Foundational & Exploratory

Flurithromycin's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurithromycin, a semi-synthetic, second-generation macrolide antibiotic, represents a significant advancement in the erythromycin class. Characterized by a fluorine substitution, it exhibits enhanced acid stability and improved pharmacokinetic properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the bacterial ribosome, the consequent inhibition of protein synthesis, and the known mechanisms of bacterial resistance. The content herein is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key molecular processes to support further research and development in the field of antibacterial therapeutics.

Introduction

This compound is a fluorinated derivative of erythromycin A, belonging to the macrolide class of antibiotics.[1] Like other macrolides, its antibacterial efficacy stems from its ability to specifically target and inhibit protein synthesis in susceptible bacteria.[2] This targeted action, primarily against the bacterial ribosome, makes it an effective agent against a range of Gram-positive and some Gram-negative pathogens. Understanding the precise molecular interactions and the downstream cellular consequences is crucial for optimizing its clinical use and for the development of novel derivatives with improved potency and resistance profiles.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[2] This is achieved through its high-affinity binding to the 50S subunit of the bacterial ribosome.[2] The bacterial ribosome, a 70S complex composed of 30S and 50S subunits, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By targeting the 50S subunit, this compound effectively stalls this vital process, leading to a bacteriostatic effect.[2]

Ribosomal Binding Site

This compound binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).[2][3] The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. While not directly inhibiting the peptidyl transferase activity, the binding of this compound in the NPET sterically obstructs the passage of the elongating polypeptide chain.[2]

Interference with Protein Elongation

The binding of this compound within the NPET leads to the inhibition of the elongation phase of protein synthesis through two primary mechanisms:

  • Blockade of the Nascent Peptide Exit Tunnel: The physical presence of the this compound molecule within the tunnel prevents the growing polypeptide chain from progressing beyond a few amino acids. This steric hindrance leads to the premature dissociation of the peptidyl-tRNA from the ribosome.

  • Inhibition of Translocation: this compound's interaction with the ribosome can also interfere with the translocation step, where the ribosome moves along the mRNA to the next codon. This disruption prevents the proper positioning of the A-site and P-site tRNAs, further halting protein synthesis.[2]

The culmination of these events is the cessation of protein production, which is essential for bacterial growth, replication, and survival.

Flurithromycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) 30S_Subunit 30S Subunit 23S_rRNA 23S rRNA (NPET) Inhibition Inhibition 23S_rRNA->Inhibition PTC Peptidyl Transferase Center (PTC) This compound This compound This compound->23S_rRNA Binds to Bacteriostasis Bacteriostasis (Inhibition of Growth) Protein_Synthesis->Bacteriostasis Leads to Inhibition->Protein_Synthesis Blocks

This compound's core mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including Minimum Inhibitory Concentrations (MIC) against various bacterial pathogens and its Post-Antibiotic Effect (PAE).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial SpeciesNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Porphyromonas gingivalis28≤0.06 - 2--[4]
Prevotella melaninogenica70.06 - 2--[4]
Prevotella intermedia50.5 - 4--[4]
Prevotella sp.80.25 - 8--[4]
Fusobacterium nucleatum141 - 16--[4]
Wolinella recta20.12 - 0.5--[4]
Eikenella corrodens-0.5 - 32--[4]
Bacteroides forsythus20.5 - 2--[4]
Peptostreptococcus sp.11≤0.06 - 64--[4]
Actinomyces odontolyticus11≤0.06 - 1--[4]
Actinomyces naeslundii7≤0.06 - 1--[4]
Actinomyces viscosus7≤0.06 - 16--[4]
Helicobacter pylori49-0.1560.625[5]
Table 2: Post-Antibiotic Effect (PAE) of this compound
Bacterial SpeciesExposure ConcentrationExposure DurationMean PAE (hours)Reference(s)
Streptococcus pneumoniae--3.5[6]
Haemophilus influenzae--0.25[6]
Porphyromonas gingivalis--2[4]
Eikenella corrodens--2[4]
Helicobacter pylori5 x MIC1 hour1.5 - 6[5]
Helicobacter pylori10 x MIC2 hours1.5 - 6[5]

Experimental Protocols

This section outlines the generalized methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard techniques for macrolide antibiotics and may require optimization for specific experimental conditions.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.[7][8]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in a 96-well microtiter plate to obtain a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Experimental workflow for MIC determination.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system. A common approach is the use of a coupled transcription-translation system.[9][10]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like ³⁵S-methionine), and an energy source.

  • Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription and translation.

  • Quantification of Protein Synthesis: Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring the radioactivity of the precipitated protein (if using a radiolabeled amino acid) or by measuring the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of protein synthesis).

Ribosome Binding Assay (Filter Binding)

This assay measures the direct binding of radiolabeled this compound to bacterial ribosomes.[11]

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain.

  • Radiolabeling of this compound: Synthesize or obtain a radiolabeled form of this compound (e.g., ³H-flurithromycin).

  • Binding Reaction: Incubate a fixed concentration of bacterial ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer. For competition assays, incubate ribosomes with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound.

  • Filtration: After incubation, rapidly filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound radiolabeled this compound will be retained on the filter, while unbound drug will pass through.

  • Quantification: Wash the filter to remove non-specifically bound drug. The amount of radioactivity on the filter is then quantified using a scintillation counter.

  • Data Analysis: The binding data can be used to determine the dissociation constant (Kd) of the this compound-ribosome interaction.

Mechanisms of Resistance

The emergence of bacterial resistance to macrolides, including this compound, is a significant clinical concern. The primary mechanisms of resistance are:

  • Target Site Modification: This is the most common mechanism and involves enzymatic modification of the 23S rRNA. Methylation of a specific adenine residue (A2058 in E. coli) by Erm methyltransferases reduces the binding affinity of macrolides to the ribosome.

  • Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the drug below its effective level.

  • Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that inactivate macrolides through hydrolysis or other chemical modifications.

Resistance_Mechanisms This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Efflux_Pump Active Efflux Pump This compound->Efflux_Pump Enzymatic_Inactivation Enzymatic Inactivation This compound->Enzymatic_Inactivation Bacterial_Cell->Efflux_Pump Contains Bacterial_Cell->Enzymatic_Inactivation Produces Ribosome Ribosome (Target) Bacterial_Cell->Ribosome Reaches Target_Modification Target Site Modification (e.g., rRNA methylation) Reduced_Binding Reduced Binding Target_Modification->Reduced_Binding Leads to Drug_Expulsion Drug Expulsion Efflux_Pump->Drug_Expulsion Mediates Inactive_Drug Inactive Drug Enzymatic_Inactivation->Inactive_Drug Results in Ribosome->Target_Modification Alters

Common mechanisms of bacterial resistance to this compound.

Conclusion

This compound exerts its bacteriostatic effect through a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. Its binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel, effectively halts the elongation of polypeptide chains. The quantitative data on its in vitro activity and post-antibiotic effect underscore its potential as a therapeutic agent. However, the emergence of resistance highlights the ongoing need for surveillance and the development of new strategies to combat bacterial infections. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other macrolide antibiotics, facilitating a deeper understanding of their molecular interactions and aiding in the design of future antibacterial drugs.

References

Flurithromycin: A Technical Guide to its Discovery, Synthesis, and Core Scientific Attributes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurithromycin, a second-generation macrolide antibiotic, represents a significant advancement in the erythromycin class, engineered for superior acid stability and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and core scientific principles of this compound. It includes detailed experimental protocols for its synthesis and microbiological evaluation, alongside a comprehensive summary of its in vitro activity and pharmacokinetic parameters. Visual diagrams of its synthesis pathway and mechanism of action are provided to facilitate a deeper understanding of its chemical and biological attributes.

Discovery and Development

This compound, chemically known as (8S)-8-fluoroerythromycin A, was developed by researchers at the Italian pharmaceutical company Pierrel S.p.A. in the early 1980s, with Luciano Toscano being a key inventor.[1] The discovery was a result of a targeted effort to improve upon the inherent limitations of the parent compound, erythromycin A, namely its instability in acidic environments and its variable oral bioavailability.

The breakthrough came through the process of mutasynthesis . This technique involves feeding a chemical analog of a metabolic intermediate to a mutant strain of an antibiotic-producing microorganism that is blocked in the synthesis of the natural intermediate. In the case of this compound, a blocked mutant of Streptomyces erythraeus (ATCC 31772), the bacterium responsible for producing erythromycin, was utilized.[2] This mutant was incapable of completing the biosynthesis of erythromycin A, allowing for the incorporation of a fluorinated precursor, leading to the production of the novel fluorinated macrolide, this compound.[2] The introduction of a fluorine atom at the C-8 position of the erythronolide ring proved to be a critical modification, conferring the desired properties of enhanced acid stability and improved pharmacokinetic profile.[3][4]

Chemical Synthesis

This compound is a semi-synthetic derivative of erythromycin A. The synthesis involves the chemical modification of the erythromycin backbone, specifically the introduction of a fluorine atom at the 8th position. A common synthetic route involves the fluorination of an 8,9-anhydroerythromycin-6,9-hemiketal intermediate.[5][6]

Experimental Protocol: Synthesis of (8S)-8-fluoroerythromycin A

This protocol is based on the general principles outlined in the patent literature for the preparation of (8S)-8-fluoroerythromycins.[5][6]

Materials:

  • 8,9-anhydroerythromycin-6,9-hemiketal

  • Perchloryl fluoride (FClO₃)

  • Tetrahydrofuran (THF), Pyridine, or Dioxan (as an organic solvent)

  • Acetic acid

  • Water

  • Apparatus for conducting reactions at low temperatures (-5 to +5°C)

  • pH meter and reagents for pH adjustment (e.g., sodium hydroxide solution)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Preparation of the Reaction Mixture: Dissolve the 8,9-anhydroerythromycin-6,9-hemiketal in an aqueous acidic solution, such as acetic acid.

  • Dilution: Dilute the solution with water and an organic solvent such as tetrahydrofuran, pyridine, or dioxan.[5]

  • Cooling and pH Adjustment: Cool the reaction mixture to a temperature between -5°C and +5°C. Adjust the pH of the solution to be between 4 and 7.[5]

  • Fluorination: While maintaining the low temperature and pH range, introduce perchloryl fluoride gas into the reaction mixture. The fluorination reaction directly converts the hemiketal to (8S)-8-fluoroerythromycin.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, quench any remaining perchloryl fluoride. Neutralize the reaction mixture and extract the crude this compound into an organic solvent. The crude product is then purified using standard techniques such as column chromatography to yield pure (8S)-8-fluoroerythromycin A.

Safety Precautions: Perchloryl fluoride is a hazardous and potentially explosive gas. This synthesis should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety measures in place.

G erythromycin Erythromycin A hemiketal 8,9-Anhydroerythromycin 6,9-hemiketal erythromycin->hemiketal  Acid Treatment This compound (8S)-8-fluoroerythromycin A (this compound) hemiketal->this compound  Fluorination (FClO₃)

Caption: Semi-synthetic pathway of this compound from erythromycin A.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[4][7]

Detailed Mechanism:

  • Binding to the Ribosome: this compound binds to the 50S subunit of the bacterial ribosome.[7] The 50S subunit is a large ribonucleoprotein complex that plays a crucial role in protein synthesis.

  • Inhibition of Translocation: The binding of this compound to the 50S subunit physically blocks the exit tunnel through which nascent polypeptide chains emerge. This steric hindrance prevents the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon.

  • Cessation of Protein Elongation: By inhibiting translocation, this compound effectively halts the elongation of the polypeptide chain, leading to the premature termination of protein synthesis.

  • Bacteriostatic Effect: The inability to synthesize essential proteins ultimately leads to the cessation of bacterial growth and replication, a bacteriostatic effect.

G This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome  Binds to translocation Peptidyl-tRNA Translocation ribosome->translocation  Inhibits elongation Polypeptide Chain Elongation translocation->elongation  Blocks synthesis Protein Synthesis elongation->synthesis  Prevents growth Bacterial Growth and Replication synthesis->growth  Halts

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, comparable to that of erythromycin.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Pathogens
Bacterial SpeciesMIC Range (µg/mL)Reference
Streptococcus pneumoniae0.0015 - 0.006[2]
Streptococcus pyogenes (Group A)0.0015 - 0.006[2]
Staphylococcus aureus0.1 - 3.1[2]
Haemophilus influenzae0.012 - 0.4[2]
Clostridium perfringensSusceptible[2]
Bacteroides fragilisSusceptible[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[9][10][11][12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. This will create a range of antibiotic concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. The results can also be read using a plate reader to measure the optical density at 600 nm.

Pharmacokinetics

This compound exhibits improved pharmacokinetic properties compared to erythromycin, including better acid stability, which leads to higher and more consistent serum levels, and excellent tissue penetration.[3]

Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterValueConditionsReference
Mean Residence Time 500 mg orally every 8 h[14]
- Group 1 (Maxillofacial Surgery)10.2 h[14]
- Group 2 (Thoracotomy)8.3 h[14]
Tissue Penetration (AUC tissue / AUC serum) 500 mg orally every 8 h[14][15]
- Lung8.3[14][15]
- Bone3.6[14][15]
- Soft Tissue0.8[14][15]
Experimental Protocol: Pharmacokinetic Study in Humans

This protocol outlines the general methodology for a human pharmacokinetic study of this compound.

Study Design:

  • A single- or multiple-dose, open-label study in healthy volunteers or patients.

  • Ethical approval and informed consent are mandatory.

Procedure:

  • Drug Administration: Administer a single oral dose of this compound to the subjects after an overnight fast.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Sample Preparation: Extract this compound from the plasma samples using a suitable method such as protein precipitation or solid-phase extraction.

    • HPLC Analysis: Quantify the concentration of this compound in the plasma extracts using a validated High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[16][17][18][19] A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. Detection can be achieved via UV or fluorescence detectors.

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

    • Parameters to be determined include:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.

      • CL (Clearance): The volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

G start Drug Administration blood Blood Sampling start->blood plasma Plasma Separation blood->plasma extraction Sample Extraction plasma->extraction hplc HPLC-MS/MS Analysis extraction->hplc data Concentration-Time Data hplc->data pk Pharmacokinetic Parameter Calculation data->pk

Caption: Workflow for a human pharmacokinetic study.

Conclusion

This compound stands as a testament to the power of medicinal chemistry and microbiology in optimizing existing antibiotic scaffolds. Its discovery through mutasynthesis and subsequent semi-synthetic production have yielded a macrolide with an improved therapeutic profile over its predecessor, erythromycin. The enhanced acid stability and favorable pharmacokinetic properties, particularly its excellent tissue penetration, make it a valuable agent in the treatment of various bacterial infections. This technical guide has provided a comprehensive overview of the key scientific aspects of this compound, from its origins to its clinical application, to serve as a valuable resource for the scientific community.

References

Flurithromycin: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurithromycin, a second-generation macrolide antibiotic, represents a significant advancement in the erythromycin class of antibacterial agents. As a fluorinated derivative of erythromycin A, it exhibits enhanced stability in acidic environments and improved pharmacokinetic properties, making it a subject of considerable interest in the field of antimicrobial research and drug development. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound, details the experimental methodologies for their determination, and elucidates its mechanism of action through a detailed signaling pathway diagram. All quantitative data is presented in structured tables for ease of comparison and reference.

Chemical Structure and Identification

This compound is a semi-synthetic macrolide characterized by a 14-membered lactone ring, a feature of this antibiotic class.[1] Its chemical structure is distinguished from erythromycin A by the substitution of a fluorine atom at the C-8 position.[2] This structural modification is key to its enhanced acid stability. The comprehensive identification details of this compound are summarized in the table below.

IdentifierValue
IUPAC Name (3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[2]
SMILES String CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)O[C@H]2C--INVALID-LINK--C)O)(C)OC)C)O[C@H]3--INVALID-LINK--C)N(C)C)O)(C)O)(C)F)C)O">C@@(C)O
Molecular Formula C37H66FNO13[2]
CAS Number 82664-20-8[2]
Molecular Weight 751.93 g/mol [3]
Synonyms 8-Fluoroerythromycin, Fluritromicina, (8S)-8-Fluoroerythromycin A[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into effective dosage forms. The key properties are detailed in the table below.

PropertyValue
Melting Point >139°C (decomposition)[5]
Boiling Point 814.6 °C at 760 mmHg (Predicted)
Density 1.22 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol.
pKa 12.94 ± 0.70 (Predicted)
Appearance White to Off-White Solid[6]
Storage -20°C Freezer, under inert atmosphere

Experimental Protocols

The accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. Due to decomposition, a sharp melting point may not be observed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

  • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] It specifically binds to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.[3][8] This binding event occurs within the polypeptide exit tunnel, effectively blocking the elongation of the nascent polypeptide chain. The inhibition of protein synthesis leads to a bacteriostatic effect, halting the growth and replication of the bacteria.

The downstream consequences of ribosome stalling by this compound can trigger a cascade of events within the bacterial cell, primarily aimed at rescuing the stalled ribosome and degrading the aberrant mRNA and polypeptide.

Caption: Mechanism of action of this compound and subsequent bacterial response.

The diagram above illustrates the pathway from this compound's entry into the bacterial cell to the inhibition of protein synthesis and the subsequent activation of ribosome rescue mechanisms. This multifaceted action underscores the efficacy of this compound as an antibacterial agent.

Conclusion

This compound's unique chemical structure, characterized by the strategic placement of a fluorine atom, confers advantageous physicochemical and pharmacokinetic properties. This in-depth technical guide has provided a comprehensive overview of its chemical identifiers, key properties, and the experimental methodologies for their determination. The elucidation of its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a clear rationale for its antibacterial efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat bacterial infections.

References

Flurithromycin: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antibacterial spectrum of Flurithromycin, a second-generation, semi-synthetic macrolide antibiotic. As a fluorinated derivative of erythromycin, this compound exhibits an enhanced pharmacokinetic profile, including greater acid stability and improved tissue penetration, making it a subject of significant interest in the development of antimicrobial therapies.[1][2][3] This guide synthesizes available in vitro activity data, details relevant experimental methodologies, and visualizes key mechanisms and workflows to support research and development efforts.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] The core mechanism involves the following steps:

  • Binding to Ribosome: this compound binds to the 50S subunit of the bacterial ribosome.[4] The fluorine atom incorporated into its molecular structure enhances its binding affinity compared to older macrolides.[4]

  • Blocking Translocation: The drug binds near the peptidyl transferase center, effectively blocking the polypeptide exit tunnel. This action stalls the elongation phase of protein synthesis by preventing the translocation of the growing peptide chain from the A-site to the P-site of the ribosome.[1]

  • Inhibition of Protein Synthesis: The halt in translocation prevents the formation of peptide bonds, thereby stopping the production of essential proteins required for bacterial growth and replication.[4] This cessation of protein production leads to a bacteriostatic state, allowing the host's immune system to more effectively combat the infection.[1]

cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Synthesis Elongation 50S 50S Subunit Inhibition Inhibition 50S->Inhibition 30S 30S Subunit tRNA_A tRNA at A-site tRNA_P tRNA at P-site tRNA_A->tRNA_P Translocation Peptide Growing Peptide Chain tRNA_P->Peptide Peptide Bond Formation This compound This compound This compound->50S Binds to Inhibition->tRNA_P Blocks Translocation Result Protein Synthesis Halted (Bacteriostasis) Inhibition->Result

Caption: Mechanism of Action of this compound.

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, particularly against Gram-positive aerobes, atypical pathogens, and various anaerobic bacteria.[1][5] Its activity against Gram-negative bacteria is more limited, a characteristic typical of macrolides.[1]

Gram-Positive Bacteria

This compound is highly potent against key Gram-positive respiratory pathogens. Its activity is comparable to that of erythromycin.[3][6]

PathogenStrain CountMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Streptococcus pneumoniaeN/A0.0015 - 0.006--[5]
Streptococcus pyogenes (Group A)N/A0.0015 - 0.006--[5]
Staphylococcus aureus (OXA-S, ERY-S)N/A0.1 - 3.1-≤2.0[3][5]
Gram-Negative Bacteria

Activity against Gram-negative organisms is primarily focused on species responsible for respiratory tract infections.

PathogenStrain CountMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Haemophilus influenzaeN/A0.012 - 0.4--[5]
Moraxella catarrhalis44---[3]

Note: Specific MIC values for M. catarrhalis were not detailed in the cited abstracts, but the organism was noted to be susceptible.[3]

Atypical and Genital Pathogens

This compound is effective against several atypical and genital pathogens, a crucial feature for treating certain respiratory and sexually transmitted infections.[1][7]

PathogenStrain CountMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Mycoplasma pneumoniae10≤0.03--[8]
Ureaplasma urealyticum100-1.0-[8]
Mycoplasma hominis28>256--[8]
Chlamydia trachomatisN/A---[7]
Neisseria gonorrhoeaeN/A---[7]

Note: The activity against C. trachomatis and N. gonorrhoeae was reported as similar to erythromycin A, but specific MIC values were not provided.[7]

Anaerobic Bacteria and Other Pathogens

The drug has also demonstrated activity against a range of anaerobic bacteria and select Mycobacterium species.[5]

  • Susceptible Anaerobes: Clostridium perfringens, Bacteroides fragilis, other Bacteroides species, and Peptostreptococcus.[5]

  • Mycobacterium species: Some activity observed against Mycobacterium bovis, M. scrofulaceum, and M. phlei.[5]

Key Experimental Methodologies

The determination of this compound's antibacterial spectrum relies on standardized microbiological protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented were determined using standard in vitro susceptibility testing methods. A generalized workflow for broth microdilution, a common method, is as follows:

  • Isolate Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. A standardized inoculum is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated under specific conditions (e.g., 35-37°C for 18-24 hours) appropriate for the test organism.

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate Bacterial Isolate (Pure Culture) Inoculum Standardize Inoculum (e.g., 0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Drug This compound Stock Solution Dilution Prepare Serial Dilutions in Microtiter Plate Drug->Dilution Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read MIC Determine MIC Value Read->MIC

Caption: General workflow for MIC determination via broth microdilution.
Post-Antibiotic Effect (PAE) Protocol

The PAE represents the continued suppression of bacterial growth after brief exposure to an antibiotic. It was determined by measuring the difference in time required for the test and control cultures to increase their viable counts by one log₁₀.[3] Studies show this compound induces a PAE ranging from 0.25 hours for H. influenzae to 3.5 hours for S. pneumoniae.[3][6]

Synergy Testing Protocols

The interaction of this compound with other antibiotics has been evaluated using two primary methods:

  • Checkerboard Technique: This method involves a two-dimensional array of serial dilutions of two drugs in a microtiter plate to determine if their combined effect is synergistic, additive, indifferent, or antagonistic. No interactions were observed for this compound using this method.[3][6]

  • Time-Kill System: This dynamic method measures the rate of bacterial killing over time when exposed to one or more antibiotics. Using this technique, synergy was observed in 29% of tests, particularly between this compound and Netilmicin against M. catarrhalis and S. aureus.[3][6] Antagonism was not detected by either method.[3][6]

Comparative Spectrum and Resistance

This compound's antibacterial spectrum and potency are largely similar to that of its parent compound, erythromycin.[3][6] Its key advantages lie in its improved pharmacokinetic properties, such as enhanced stability in acidic environments, which leads to higher serum levels after oral administration.[2][9]

cluster_spectrum Shared Antibacterial Spectrum cluster_properties Key Properties This compound This compound Strep_pneumo S. pneumoniae Fluoro_Props Improved Acid Stability Longer Half-Life Better Tissue Penetration This compound->Fluoro_Props Possesses Erythromycin Erythromycin Ery_Props Lower Acid Stability Shorter Half-Life Erythromycin->Ery_Props Possesses Strep_pyo S. pyogenes Staph_aureus S. aureus (Susc.) H_influ H. influenzae M_pneumo M. pneumoniae

Caption: Comparison of this compound and Erythromycin.

Mechanisms of resistance to this compound are consistent with those affecting other macrolides and include:[1][10]

  • Target Site Modification: Alterations to the 50S ribosomal binding site, preventing the drug from binding effectively.

  • Efflux Pumps: Active transport systems that expel the antibiotic from the bacterial cell.

  • Enzymatic Degradation: Production of enzymes that inactivate the drug.

References

Flurithromycin: A Technical Overview of its Pharmacokinetic Profile and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurithromycin, a fluorinated derivative of erythromycin, is a macrolide antibiotic characterized by its broad spectrum of activity. Understanding its pharmacokinetic and bioavailability profile is crucial for optimizing therapeutic regimens and for further drug development. This technical guide provides a comprehensive summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes a detailed presentation of its pharmacokinetic parameters, tissue penetration, and the methodologies employed in key studies. This document also visualizes the experimental workflow for pharmacokinetic analysis and the physiological processing of the drug.

Introduction

This compound is a semi-synthetic macrolide antibiotic that demonstrates enhanced stability in acidic environments compared to its parent compound, erythromycin. This increased stability is thought to contribute to its improved pharmacokinetic properties.[1] This guide aims to consolidate the current scientific knowledge regarding the pharmacokinetics and bioavailability of this compound to support research and development activities.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in both healthy volunteers and patient populations. The key parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers (500 mg oral dose)
ParameterFasting State (Mean ± SD)Fed State (Mean ± SD)Reference
Cmax (mcg/mL) 1.36 ± 0.311.36 ± 0.30[2]
Tmax (h) 31[2]
AUC (mcg·h/mL) Data not specifiedData not specified[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

A study on the influence of food on this compound absorption showed that while the peak plasma concentration (Cmax) remains unchanged, the time to reach this peak (Tmax) is shorter in the fed state.[2] This suggests that the rate of absorption is increased in the presence of food, but not the extent of absorption.[2]

Table 2: Pharmacokinetic Parameters of this compound in Patients Following Multiple Doses (500 mg every 8 hours)
ParameterGroup 1 (Maxillofacial Surgery)Group 2 (Thoracotomy)Reference
Mean Residence Time (h) 10.28.3[3][4]
Serum Half-life (h) ~7.7 (after 1 dose) to 9.9 (after 10 doses)Data not specified[4]

These findings in patient populations suggest that the accumulation of this compound with repeated dosing is predictable.[3][4]

Bioavailability and Absorption

The oral absorption of this compound appears to be unaffected by food in terms of the total amount of drug absorbed.[2]

Distribution

This compound exhibits wide distribution into various body tissues.[4] Studies in patients undergoing surgery have provided valuable insights into its tissue penetration.

Table 3: Tissue Penetration of this compound
TissuePenetration Ratio (AUCtissue / AUCserum)Reference
Lung 8.3[3][4]
Bone 3.6[3][4]
Soft Tissue 0.8[3][4]

AUCtissue: Area under the concentration-time curve in tissue; AUCserum: Area under the concentration-time curve in serum.

The high penetration into lung and bone tissues is a notable characteristic of this compound.[3][4] The protein binding of this compound in serum is approximately 70%.[4]

Metabolism and Excretion

Detailed studies on the specific metabolic pathways of this compound are limited in the available literature. As a macrolide, it is presumed to be metabolized in the liver. Macrolide antibiotics are known to be substrates and inhibitors of the cytochrome P450 (CYP) 3A4 enzyme system.[6][7] This suggests a potential for drug-drug interactions with other medications metabolized by this pathway.[5] However, specific in vitro studies confirming the role of CYP3A4 in this compound metabolism were not identified in the search results.

The primary route of excretion for macrolides is generally through the bile.

Experimental Protocols

Human Pharmacokinetic Studies

A representative experimental design for a human pharmacokinetic study of this compound, based on available literature, would involve the following steps:

  • Study Population: Healthy adult volunteers or specific patient populations with normal renal and hepatic function.[4]

  • Dosing: Administration of a single oral dose (e.g., 500 mg) or multiple doses.[2][4]

  • Blood Sampling: Collection of venous blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) after drug administration.[4]

  • Sample Processing: Centrifugation of blood samples to separate plasma, which is then stored frozen until analysis.

  • Drug Concentration Analysis: Quantification of this compound in plasma samples using a validated analytical method.

Analytical Methodology

While early studies utilized microbiological assays, modern pharmacokinetic studies typically employ more specific and sensitive methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] A detailed, validated HPLC or LC-MS/MS method specifically for this compound was not found in the search results. However, a general procedure for macrolide analysis can be described.

Representative LC-MS/MS Method for Macrolide Quantification:

  • Sample Preparation: Protein precipitation of plasma samples using acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Visualizations

Diagram 1: Experimental Workflow for a Human Pharmacokinetic Study

G cluster_0 Study Setup cluster_1 Sample Collection & Processing cluster_2 Bioanalysis cluster_3 Data Analysis Volunteer Screening & Consent Volunteer Screening & Consent Dosing Administration Dosing Administration Volunteer Screening & Consent->Dosing Administration Serial Blood Sampling Serial Blood Sampling Dosing Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Sample Thawing & Preparation Sample Thawing & Preparation Sample Storage (-80°C)->Sample Thawing & Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Thawing & Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC) Parameter Calculation (Cmax, Tmax, AUC) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC) Statistical Analysis & Reporting Statistical Analysis & Reporting Parameter Calculation (Cmax, Tmax, AUC)->Statistical Analysis & Reporting G Oral Oral Administration GI_Tract GI Tract (Absorption) Oral->GI_Tract Systemic_Circulation Systemic Circulation (Protein Binding ~70%) GI_Tract->Systemic_Circulation Absorption Tissues Tissues (e.g., Lung, Bone) Systemic_Circulation->Tissues Distribution Liver Liver (Metabolism - Presumed CYP3A4) Systemic_Circulation->Liver Metabolism Tissues->Systemic_Circulation Bile Bile (Excretion) Liver->Bile Excretion Feces Feces Bile->Feces

References

In-Depth Technical Guide: Flurithromycin In Vitro Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of flurithromycin, a second-generation macrolide antibiotic. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the antibiotic's mechanism of action and experimental workflows.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound has been evaluated against a broad spectrum of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing insights into the antibiotic's potency.

Table 1: In Vitro Activity of this compound against Respiratory Pathogens
Bacterial SpeciesNo. of Strains/IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Streptococcus pneumoniaeNot Specified0.0015 - 0.006-0.032[1][2]
Streptococcus pyogenes (Group A)Not Specified0.0015 - 0.006-0.25[1][2]
Haemophilus influenzaeNot Specified0.012 - 0.4-4.0[1][2]
Staphylococcus aureusNot Specified0.1 - 3.1-16[1][2]
Moraxella catarrhalis (Branhamella catarrhalis)Not Specified--0.25[1]
Table 2: In Vitro Activity of this compound against Periodontal Pathogens
Bacterial SpeciesNo. of IsolatesMIC Range (mg/L)Reference(s)
Porphyromonas gingivalis28≤0.06 - 2[3]
Prevotella melaninogenica70.06 - 2[3]
Prevotella intermedia50.5 - 4[3]
Prevotella sp.80.25 - 8[3]
Fusobacterium nucleatum141 - 16[3]
Wolinella recta20.12 - 0.5[3]
Eikenella corrodensNot Specified0.5 - 32[3]
Bacteroides forsythus20.5 - 2[3]
Peptostreptococcus sp.11≤0.06 - 64[3]
Actinomyces odontolyticus11≤0.06 - 1[3]
Actinomyces naeslundii7≤0.06 - 1[3]
Actinomyces viscosus7≤0.06 - 16[3]
Table 3: In Vitro Activity of this compound against Genital Pathogens
Bacterial SpeciesStrain TypeFindingReference(s)
Chlamydia trachomatisClinical Isolates & ATCC StandardsActivity similar to erythromycin A[4]
Ureaplasma urealyticumClinical Isolates & ATCC StandardsActivity similar to erythromycin A (one strain resistant)[4]
Mycoplasma hominisClinical Isolates & ATCC StandardsAll strains resistant[4]
Neisseria gonorrhoeaeClinical Isolates & ATCC StandardsActivity similar to erythromycin A[4]
Streptococcus agalactiaeClinical Isolates & ATCC StandardsActivity similar to erythromycin A[4]
Mycoplasma genitaliumClinical Isolates & ATCC StandardsActivity similar to erythromycin A[4]
Table 4: In Vitro Activity of this compound against Helicobacter pylori
No. of Clinical IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
490.1560.625[5]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound. These protocols are based on information from published studies and are supplemented with general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for macrolide susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is predominantly determined using the agar dilution or broth microdilution methods.[1][5][6]

2.1.1. Agar Dilution Method

This method involves the incorporation of the antibiotic into an agar medium, upon which the bacterial isolates are inoculated.

  • Preparation of Antibiotic Plates:

    • A stock solution of this compound is prepared in a suitable solvent and then serially diluted to achieve the desired concentration range.

    • Each dilution is added to molten Mueller-Hinton agar (or another appropriate agar medium for fastidious organisms) and poured into petri dishes.[6]

    • A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation:

    • Bacterial isolates are grown on a suitable agar medium for 18-24 hours.

    • Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The suspension is further diluted to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

    • Plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., microaerophilic conditions for H. pylori).

  • Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

2.1.2. Broth Microdilution Method

This method is performed in 96-well microtiter plates and allows for the simultaneous testing of multiple antibiotics.

  • Plate Preparation:

    • Two-fold serial dilutions of this compound are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in the wells of a microtiter plate.

  • Inoculum Preparation:

    • The bacterial inoculum is prepared as described for the agar dilution method, with the final concentration adjusted to approximately 5 x 10⁵ CFU/mL in the broth.

  • Inoculation and Incubation:

    • The wells containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.

    • Control wells (growth control without antibiotic and sterility control without bacteria) are included.

    • The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.

Post-Antibiotic Effect (PAE)

The PAE refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

  • Exposure to Antibiotic:

    • Bacterial suspensions in the logarithmic growth phase are exposed to this compound at concentrations of 5x and 10x the MIC for 1 or 2 hours.[5]

    • A control suspension with no antibiotic is run in parallel.

  • Removal of Antibiotic:

    • The antibiotic is removed by a 10³ dilution of the bacterial suspension in a fresh, antibiotic-free broth.[5]

  • Monitoring of Regrowth:

    • Viable counts (CFU/mL) of both the antibiotic-exposed and control cultures are determined at regular intervals.

    • Regrowth is monitored until the bacterial count in the antibiotic-exposed culture increases by 1 log₁₀.

  • Calculation of PAE:

    • PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀, and C is the corresponding time for the control culture.

Time-Kill Kinetic Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Experimental Setup:

    • Bacterial cultures in the logarithmic growth phase are exposed to various concentrations of this compound (e.g., 4x MIC) in a suitable broth medium.[2]

    • A growth control without the antibiotic is included.

  • Sampling and Viable Counts:

    • Aliquots are removed from each culture at different time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

    • Serial dilutions of the aliquots are plated on an appropriate agar medium.

    • After incubation, the number of colonies is counted to determine the CFU/mL.

  • Data Analysis:

    • The log₁₀ CFU/mL is plotted against time for each antibiotic concentration and the control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.

G cluster_ribosome Bacterial Ribosome cluster_effect Effect 50S_subunit 50S Subunit polypeptide Growing Polypeptide Chain Inhibition Inhibition of Protein Synthesis 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA tRNA->50S_subunit Translocation Blocked This compound This compound This compound->50S_subunit Binds to 23S rRNA of the 50S subunit Bacteriostasis Bacteriostasis (Inhibition of Growth) Inhibition->Bacteriostasis

Caption: Mechanism of action of this compound.

G Start Start Prepare_Media Prepare Agar Plates with Serial Dilutions of this compound Start->Prepare_Media Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Media->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read Plates for Visible Growth Incubate->Read_Results Determine_MIC Determine Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by agar dilution.

G Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Expose Expose Bacteria to this compound (e.g., 5x or 10x MIC) for 1-2h Prepare_Culture->Expose Control Prepare Control Culture (No Antibiotic) Prepare_Culture->Control Remove_Drug Remove Antibiotic by Dilution Expose->Remove_Drug Monitor_Regrowth Monitor Viable Counts (CFU/mL) over Time Control->Monitor_Regrowth Remove_Drug->Monitor_Regrowth Calculate_PAE Calculate PAE = T - C Monitor_Regrowth->Calculate_PAE End End Calculate_PAE->End

Caption: Workflow for Post-Antibiotic Effect (PAE) determination.

G Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Add_Antibiotic Add this compound at Various Concentrations (e.g., 4x MIC) Prepare_Culture->Add_Antibiotic Incubate Incubate Cultures Add_Antibiotic->Incubate Sample Take Aliquots at Multiple Time Points (0-24h) Incubate->Sample Plate_and_Count Perform Serial Dilutions, Plate, and Count CFUs Sample->Plate_and_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_and_Count->Plot_Data End End Plot_Data->End

Caption: Workflow for Time-Kill Kinetic Assay.

References

Unveiling the Persistent Power: A Technical Guide to the Post-Antibiotic Effect of Flurithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the post-antibiotic effect (PAE) of flurithromycin, a semi-synthetic macrolide antibiotic. The PAE, a critical pharmacodynamic parameter, refers to the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). Understanding the PAE of this compound is crucial for optimizing dosing regimens, predicting clinical efficacy, and combating antimicrobial resistance.

Quantitative Analysis of this compound's Post-Antibiotic Effect

The post-antibiotic effect of this compound has been evaluated against a range of clinically relevant bacteria. The duration of the PAE is influenced by the bacterial species, the concentration of this compound, and the duration of exposure. The following tables summarize the available quantitative data from various in-vitro studies.

Table 1: Post-Antibiotic Effect of this compound against Periodontal Pathogens

Bacterial StrainThis compound ConcentrationExposure Time (hours)PAE Duration (hours)
Porphyromonas gingivalisNot SpecifiedNot Specified2[1][2]
Eikenella corrodensNot SpecifiedNot Specified2[1][2]

Table 2: Post-Antibiotic Effect of this compound against Respiratory Tract Pathogens

Bacterial StrainThis compound ConcentrationExposure Time (hours)PAE Duration (hours)
Haemophilus influenzaeNot SpecifiedNot Specified0.25[3][4]
Streptococcus pneumoniaeNot SpecifiedNot Specified3.5[3][4]

Table 3: Post-Antibiotic Effect of this compound against Helicobacter pylori

This compound ConcentrationExposure Time (hours)Mean PAE Duration (hours)
5 x MIC11.5[5]
10 x MIC1>1.5 (exact value not specified)[5]
5 x MIC2<6 (exact value not specified)[5]
10 x MIC26[5]

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[6][7][8][9] This mechanism is the foundation of its bacteriostatic action and contributes to the observed post-antibiotic effect. The prolonged suppression of bacterial growth is believed to be due to the slow recovery of ribosomal function after the drug is removed.

Flurithromycin_Mechanism_of_Action This compound Mechanism of Action This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell ribosome_50S 50S Ribosomal Subunit This compound->ribosome_50S Binds to protein_synthesis Protein Synthesis ribosome_50S->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth

Caption: this compound's mechanism of action.

Experimental Protocols for Determining the Post-Antibiotic Effect

The determination of the post-antibiotic effect of this compound is primarily conducted using the viable plate count method. This method involves exposing a bacterial culture to the antibiotic for a defined period, followed by the removal of the drug and subsequent monitoring of bacterial regrowth over time.

General Experimental Workflow

The following diagram illustrates the general workflow for determining the PAE using the viable count method.

PAE_Experimental_Workflow Experimental Workflow for PAE Determination start Start: Bacterial Culture in Logarithmic Growth Phase exposure Exposure to this compound (e.g., 1-2 hours at a specific concentration) start->exposure removal Drug Removal (e.g., by 1:1000 dilution) exposure->removal sampling Serial Dilution and Plating at Timed Intervals (e.g., every hour for 6-8 hours) removal->sampling incubation Incubation of Plates (under appropriate conditions) sampling->incubation counting Colony Forming Unit (CFU) Counting incubation->counting calculation PAE Calculation: PAE = T - C counting->calculation

Caption: General workflow for PAE determination.

Detailed Organism-Specific Protocols

The following are detailed protocols for determining the PAE of this compound against specific bacterial species, based on established culture methods.

3.2.1. Porphyromonas gingivalis

  • Bacterial Culture: Culture Porphyromonas gingivalis (e.g., strain W83) in modified Gifu anaerobic medium (GAM) broth.[2] Incubate in an anaerobic jar with an AnaeroPack at 37°C for 48 hours to reach the logarithmic growth phase.[2]

  • Antibiotic Exposure: Dilute the bacterial culture to a standardized optical density (e.g., OD600) in fresh, pre-warmed GAM broth. Add this compound to the desired concentration (e.g., 5x or 10x MIC) and incubate under anaerobic conditions at 37°C for 1-2 hours. A control culture without the antibiotic should be run in parallel.

  • Drug Removal: To remove the this compound, dilute the culture 1:1000 in fresh, pre-warmed GAM broth.

  • Viable Count: Immediately after dilution (time 0) and at subsequent hourly intervals (e.g., for up to 8 hours), take aliquots from both the test and control cultures. Perform serial ten-fold dilutions in a suitable sterile diluent (e.g., phosphate-buffered saline).

  • Plating and Incubation: Plate 0.1 mL of appropriate dilutions onto Trypticase Soy Agar plates supplemented with 5% sheep blood, hemin, and menadione.[10] Incubate the plates anaerobically at 37°C for 4-7 days.[4]

  • PAE Calculation: Count the colonies on the plates that yield 30-300 CFUs. The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

3.2.2. Eikenella corrodens

  • Bacterial Culture: Culture Eikenella corrodens on chocolate agar or blood agar.[11] For liquid culture, use a rich medium such as Brain Heart Infusion (BHI) broth. Incubate at 35-37°C in an atmosphere of 5-10% CO2.[11][12]

  • Antibiotic Exposure: Inoculate a fresh BHI broth to achieve a starting inoculum in the logarithmic phase. Add this compound and incubate for 1-2 hours. A control culture is run in parallel.

  • Drug Removal: Dilute the culture 1:1000 in fresh, pre-warmed BHI broth.

  • Viable Count: Perform serial dilutions and plating at timed intervals as described for P. gingivalis.

  • Plating and Incubation: Plate onto chocolate agar or blood agar and incubate at 35-37°C in a 5-10% CO2 atmosphere for 48 hours or until colonies are visible.[11]

  • PAE Calculation: Calculate the PAE as described above.

3.2.3. Haemophilus influenzae

  • Bacterial Culture: Culture Haemophilus influenzae on chocolate agar, which provides the necessary X (hemin) and V (NAD) factors for growth.[1][13] For liquid culture, use a supplemented broth such as BHI with added hemin and NAD. Incubate at 35-37°C in a 5% CO2 atmosphere.[8]

  • Antibiotic Exposure: Expose a logarithmic phase culture to this compound for 1-2 hours.

  • Drug Removal: Remove the antibiotic by 1:1000 dilution in fresh, pre-warmed supplemented broth.

  • Viable Count: Perform serial dilutions and plating at regular intervals.

  • Plating and Incubation: Plate onto chocolate agar and incubate at 35-37°C in a 5% CO2 atmosphere for 24-48 hours.[8]

  • PAE Calculation: Calculate the PAE as previously described.

3.2.4. Streptococcus pneumoniae

  • Bacterial Culture: Culture Streptococcus pneumoniae on Tryptic Soy Agar with 5% sheep's blood.[14] For liquid culture, use a broth such as Todd-Hewitt broth supplemented with yeast extract.[15] Incubate at 35-37°C in a 5% CO2 atmosphere.[14]

  • Antibiotic Exposure: Expose a mid-logarithmic phase culture to this compound for 1-2 hours.

  • Drug Removal: Dilute the culture 1:1000 in fresh, pre-warmed broth.

  • Viable Count: Perform serial dilutions and plating at timed intervals.

  • Plating and Incubation: Plate onto blood agar and incubate at 35-37°C in a 5% CO2 atmosphere overnight.[14]

  • PAE Calculation: Calculate the PAE as described above.

3.2.5. Helicobacter pylori

  • Bacterial Culture: Culture Helicobacter pylori on a complex basal medium such as Brucella Agar or Columbia agar, supplemented with blood (e.g., 5-10% horse blood) or serum.[3][16] Incubate at 37°C under microaerobic conditions (5% O2, 10% CO2, 85% N2) with high humidity for 3-5 days.[7][16]

  • Antibiotic Exposure: Inoculate a suitable liquid medium to obtain a logarithmic phase culture. Expose the culture to this compound at the desired concentration for 1-2 hours under microaerobic conditions.

  • Drug Removal: Remove the antibiotic by a 1:1000 dilution in fresh, pre-warmed broth.

  • Viable Count: At timed intervals, perform serial dilutions.

  • Plating and Incubation: Plate onto supplemented agar plates and incubate under microaerobic conditions at 37°C for 3-7 days.[7]

  • PAE Calculation: Calculate the PAE as previously described.

Conclusion

The post-antibiotic effect of this compound is a significant component of its antimicrobial activity. The duration of this effect varies depending on the target organism, the concentration of the drug, and the exposure time. The underlying mechanism is linked to the persistent inhibition of bacterial protein synthesis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the PAE of this compound and other antimicrobial agents, contributing to a more rational and effective use of antibiotics in clinical practice.

References

Navigating the Challenges of Gastric Acidity: A Technical Guide to Enhancing Flurithromycin Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the strategies to improve the acid stability of flurithromycin, a second-generation macrolide antibiotic. By delving into the core principles of its degradation and exploring advanced formulation techniques, this document aims to equip industry experts with the knowledge to optimize the delivery and efficacy of this potent therapeutic agent.

This compound, a fluorinated derivative of erythromycin, offers a significant advantage over its predecessor due to its enhanced stability in acidic environments.[1][2][3] This improved characteristic is primarily attributed to the presence of a fluorine atom at the C-8 position of the macrolide ring, which helps to mitigate the acid-catalyzed degradation that plagues many macrolides.[4][5] However, to ensure optimal bioavailability and therapeutic effectiveness, further improvements in its acid stability are often necessary. This guide will explore the degradation pathways, analytical methodologies for stability assessment, and key formulation strategies to protect this compound from the harsh acidic environment of the stomach.

Understanding the Degradation Landscape

The acidic environment of the stomach can lead to the degradation of macrolide antibiotics, rendering them inactive before they can be absorbed. For erythromycin, this degradation involves an intramolecular cyclization, resulting in the formation of inactive anhydroerythromycin. While this compound is inherently more stable, it is not entirely immune to acid-catalyzed hydrolysis. A key indicator of its stability is its apparent half-life in artificial gastric juice, which has been reported to be approximately 40 minutes.[5]

To thoroughly characterize the stability of this compound and the efficacy of improvement strategies, robust analytical methods are essential. Forced degradation studies are a critical component of this process, providing insights into the degradation pathways and enabling the development of stability-indicating analytical methods.[6][7][8]

Key Strategies for Enhancing Acid Stability

Two primary formulation strategies have proven effective in protecting acid-labile drugs like this compound from gastric degradation: enteric coating and the formation of amorphous solid dispersions.

Enteric Coating: A Protective Shield

Enteric coating involves the application of a polymer barrier to the solid dosage form (e.g., tablet or pellet) that remains intact in the acidic environment of the stomach but dissolves in the more neutral pH of the small intestine.[9] This targeted release mechanism ensures that the drug is protected from acid degradation and is released in the optimal region for absorption.

Commonly used enteric polymers include cellulose derivatives, such as hydroxypropyl methylcellulose phthalate (HPMCP), and acrylic polymers like Eudragit® grades. The selection of the appropriate polymer and the thickness of the coating are critical parameters that influence the dissolution profile of the dosage form.

Amorphous Solid Dispersions: Enhancing Both Stability and Solubility

Amorphous solid dispersions (ASDs) offer a dual benefit of improving not only the stability but also the solubility and dissolution rate of poorly water-soluble drugs. In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state, which is a higher energy form compared to the crystalline state, leading to enhanced aqueous solubility.

The polymer plays a crucial role in stabilizing the amorphous drug and preventing its recrystallization. Suitable polymers for creating ASDs with macrolides include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specific grades of Eudragit®. The selection of the polymer and the drug-to-polymer ratio are key factors in designing a stable and effective ASD formulation.

Data Presentation: A Comparative Look at Macrolide Stability

While specific quantitative data for this compound's acid degradation kinetics are not extensively available in public literature, a comparison with related macrolides highlights the advancements in acid stability.

MacrolideHalf-life in Acidic Conditions (pH 1.39)Reference
Erythromycin3 seconds[10]
Clarithromycin17 minutes[10]
This compound ~40 minutes (in artificial gastric juice) [5]

This table underscores the significantly improved acid stability of this compound compared to erythromycin.

Experimental Protocols: A Framework for Stability Assessment

The following protocols provide a general framework for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under acidic conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N (for neutralization)

  • High-purity water

  • HPLC-grade methanol and acetonitrile

  • pH meter

  • Water bath or incubator

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To a known volume of the this compound stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C or 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution with the mobile phase to the same concentration as the degraded samples, without subjecting it to acid stress.

  • HPLC Analysis: Analyze the control and degraded samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a quantitative HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., ammonium acetate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of all peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound acid stability.

cluster_Degradation This compound Acid Degradation Pathway (Hypothesized) This compound This compound (Active) Intermediate Protonated Intermediate This compound->Intermediate H+ (Gastric Acid) DegradationProduct Inactive Degradation Products (e.g., via hydrolysis of glycosidic bonds) Intermediate->DegradationProduct Hydrolysis cluster_Workflow Experimental Workflow for Stability-Indicating HPLC Method Development ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) MethodDevelopment HPLC Method Development (Column, Mobile Phase, Gradient Optimization) ForcedDegradation->MethodDevelopment Generates Degradation Products MethodValidation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) MethodDevelopment->MethodValidation Optimized Method StabilityTesting Application to Stability Samples MethodValidation->StabilityTesting Validated Method cluster_Strategies Formulation Strategies for Acid Stability Improvement FlurithromycinAPI This compound API EntericCoating Enteric Coating FlurithromycinAPI->EntericCoating SolidDispersion Amorphous Solid Dispersion FlurithromycinAPI->SolidDispersion ImprovedStability Improved Acid Stability Enhanced Bioavailability EntericCoating->ImprovedStability SolidDispersion->ImprovedStability

References

Methodological & Application

Flurithromycin: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Flurithromycin, a semi-synthetic macrolide antibiotic. The information is intended to guide researchers in designing and executing in vitro experiments to evaluate its antibacterial efficacy and potential effects on mammalian cells.

Overview of this compound

This compound is a fluorinated derivative of erythromycin, belonging to the macrolide class of antibiotics.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] This is achieved by binding to the 50S ribosomal subunit, which blocks the translocation step of protein elongation.[2] this compound has demonstrated a broad spectrum of activity against various respiratory pathogens and anaerobic bacteria.[3][4]

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. These values provide a quantitative measure of its potency.

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Gram-Positive Aerobes
Streptococcus pneumoniae0.0015 - 0.0060.032[3][5]
Streptococcus pyogenes (Group A)0.0015 - 0.0060.25[3][5]
Staphylococcus aureus0.1 - 3.116[3][5]
Gram-Negative Aerobes
Haemophilus influenzae0.012 - 0.44.0[3][5]
Moraxella (Branhamella) catarrhalis-0.25[5]
Anaerobic Bacteria
Clostridium perfringensSusceptible-[3]
Bacteroides fragilisSusceptible-[3]
Peptostreptococcus spp.Susceptible-[3]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The provided data is for guidance and should be supplemented with internal experimental results.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, Ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the appropriate solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Cytotoxicity Assay in Mammalian Cells (Suggested Protocol)

As there is limited public data on the cytotoxicity of this compound in mammalian cells, this protocol is a suggested starting point based on methodologies used for other macrolide antibiotics.[6][7]

Cell Lines:

  • Human liver hepatocellular carcinoma cells (HepG2)

  • Human lung adenocarcinoma epithelial cells (A549)

  • Other relevant cell lines for the specific research question.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a range of this compound concentrations in complete cell culture medium. It is advisable to test a wide range of concentrations, starting from concentrations similar to the antibacterial MIC values and extending to higher concentrations (e.g., 1 µg/mL to 100 µg/mL). Replace the old medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Anti-Inflammatory Activity Assay (Suggested Protocol)

This protocol provides a framework for investigating the potential anti-inflammatory effects of this compound by measuring its impact on cytokine production in stimulated immune cells, based on studies with other macrolides.[8][9][10][11]

Cell Types:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage-like cell lines (e.g., RAW 264.7, U937)

Materials:

  • This compound

  • LPS (Lipopolysaccharide) or other inflammatory stimuli

  • Complete cell culture medium

  • Sterile cell culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Stimulation: Seed the cells in a culture plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Add an inflammatory stimulus like LPS to the wells to induce cytokine production. Include a negative control (no LPS) and a positive control (LPS without this compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of the target cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the positive control to determine the inhibitory effect.

Visualizations

Flurithromycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site Exit_Tunnel Peptide Exit Tunnel Inhibition Inhibition Exit_Tunnel->Inhibition This compound This compound This compound->Exit_Tunnel Binds to tRNA_Peptide Peptidyl-tRNA tRNA_Peptide->P_site Protein_Elongation Protein Elongation Inhibition->Protein_Elongation

Caption: Mechanism of action of this compound in bacteria.

Experimental_Workflow cluster_antibacterial Antibacterial Activity cluster_mammalian Mammalian Cell Assays (Suggested) MIC_Determination MIC Determination (Broth/Agar Dilution) Data_Analysis_MIC Analyze MIC50/MIC90 MIC_Determination->Data_Analysis_MIC Results Compile Application Notes Data_Analysis_MIC->Results Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis_Cell Analyze Cell Viability & Cytokine Levels Cytotoxicity->Data_Analysis_Cell Anti_Inflammatory Anti-inflammatory Assay (e.g., Cytokine ELISA) Anti_Inflammatory->Data_Analysis_Cell Data_Analysis_Cell->Results Start Prepare this compound Stock Solution Start->MIC_Determination Start->Cytotoxicity Start->Anti_Inflammatory

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Flurithromycin: Application Notes and Protocols for Bacterial Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of flurithromycin, a macrolide antibiotic, against bacterial cultures. The information is intended to guide researchers in the consistent and reproducible assessment of this antibiotic's efficacy.

Introduction

This compound is a second-generation macrolide antibiotic, a fluorinated derivative of erythromycin.[1] Like other macrolides, it is a broad-spectrum antibiotic that demonstrates bacteriostatic action, and in some cases, bactericidal effects at higher concentrations.[2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately stalls bacterial growth and replication.[4] This unique fluorinated structure enhances its stability in acidic environments, leading to improved serum levels compared to erythromycin.[1] this compound has shown significant in-vitro activity against a range of common respiratory pathogens, including both Gram-positive and some Gram-negative bacteria.[1][5]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Respiratory Pathogens
Bacterial SpeciesMIC Range (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae0.0015 - 0.0060.032 - 0.25
Streptococcus pyogenes-0.032 - 0.25
Haemophilus influenzae0.012 - 0.44.0
Staphylococcus aureus0.1 - 3.116
Moraxella catarrhalis-0.032 - 0.25

Data compiled from in vitro studies.[2][5]

Table 2: Illustrative Time-Kill Assay Data for this compound against Staphylococcus aureus
Time (hours)Growth Control (log10 CFU/mL)This compound at 1x MIC (log10 CFU/mL)This compound at 4x MIC (log10 CFU/mL)
05.55.55.5
26.85.34.8
48.05.13.5
89.25.02.4
249.56.22.1

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M07 guidelines.[7][8][9][10][11]

1. Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. pneumoniae, H. influenzae, S. aureus)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. b. Further dilute the stock solution in CAMHB to create a series of working solutions for the assay.

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Assay Procedure: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution with CAMHB to achieve a final volume of 50 µL per well. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). d. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like H. influenzae and S. pneumoniae, incubation in an atmosphere with 5% CO2 may be required.

5. Interpretation of Results: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Kinetic Assay

This protocol is based on the principles outlined in the CLSI M26-A guidelines.[12][13][14][15]

1. Materials:

  • This compound

  • CAMHB or other suitable broth

  • Bacterial strain in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Timer

  • Micropipettes and sterile tips

2. Assay Procedure: a. Prepare a starting bacterial culture in the logarithmic phase of growth with a density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in pre-warmed broth. b. Prepare tubes or flasks containing this compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC) in the same broth. c. At time zero (T=0), add the standardized bacterial inoculum to each tube/flask. d. Incubate the cultures at 35°C ± 2°C with constant agitation. e. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture. f. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. g. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. h. Incubate the plates at 35°C ± 2°C for 18-24 hours.

3. Data Analysis: a. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log10 CFU/mL against time for each this compound concentration and the growth control. c. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL. A bacteriostatic effect is a <3-log10 reduction in the initial CFU/mL.[6]

Visualizations

Flurithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome Ribosomal Subunits Ribosome 70S Ribosome Protein Functional Protein 50S 50S Subunit Ribosome->50S 30S 30S Subunit Ribosome->30S mRNA mRNA mRNA->Ribosome Translation tRNA tRNA-Amino Acid tRNA->Ribosome No_Protein Protein Synthesis Inhibited 50S->No_Protein Blocks translocation of nascent polypeptide chain This compound This compound This compound->50S Binds to 50S subunit near the peptidyl transferase center

Caption: Mechanism of action of this compound.

MIC_Determination_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension (Final conc. ~5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Time_Kill_Assay_Workflow A Prepare Bacterial Culture in Logarithmic Growth Phase B Expose Bacteria to Different Concentrations of this compound (0, 1, 2, 4x MIC) A->B C Incubate with Agitation at 35°C B->C D Sample at Predetermined Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Calculate log10 CFU/mL and Plot Time-Kill Curve F->G

Caption: Workflow for time-kill assay.

References

Flurithromycin in Animal Models of Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurithromycin is a second-generation macrolide antibiotic, a fluorinated derivative of erythromycin A.[1] It exhibits a broad spectrum of activity similar to erythromycin but with improved stability in acidic environments, leading to higher serum levels after oral administration.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This document provides an overview of the available data on the use of this compound in preclinical research, with a focus on its application in animal models of infection. While comprehensive in vivo efficacy data in animal models is limited in publicly available literature, this guide offers a summary of in vitro activity and general protocols for evaluating antibacterial agents in vivo.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a range of clinically relevant pathogens, particularly those associated with respiratory and skin infections.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Respiratory Pathogens
Bacterial SpeciesNumber of StrainsMIC Range (mg/L)MIC90 (mg/L)Reference
Streptococcus pneumoniae-0.0015 - 0.0060.032[2][3]
Streptococcus pyogenes-0.0015 - 0.0060.032[2][3]
Haemophilus influenzae-0.012 - 0.44.0[2][3]
Moraxella catarrhalis--0.25[2]
Staphylococcus aureus-0.1 - 3.116[2][3]
Table 2: In Vitro Activity of this compound against Intracellular Staphylococcus aureus
AntibioticConcentration (mg/L)Intracellular ActivityReference
This compound0.1Bacteriostatic[4]
This compound1 and 5Bactericidal[4]
Erythromycin1 and 5Bactericidal[4]
Roxithromycin1 and 5Bactericidal[4]
Miocamycin1 and 5Bacteriostatic[4]

In Vivo Studies in Animal Models: General Protocols

Detailed efficacy studies of this compound in established animal models of infection (e.g., murine systemic infection, pneumonia, or thigh infection models) are not extensively reported in the available literature. However, researchers can adapt standardized protocols used for other macrolide antibiotics to evaluate the in vivo potential of this compound. Below are general methodologies for key experiments.

Murine Systemic Infection Model (General Protocol)

This model is often used to determine the 50% effective dose (ED50) of an antibiotic.

Objective: To assess the systemic efficacy of this compound in protecting mice against a lethal bacterial challenge.

Materials:

  • Specific pathogen-free mice (e.g., CD-1 or BALB/c, 6-8 weeks old)

  • Mid-logarithmic phase culture of the bacterial strain (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Mucin or other agents to enhance virulence (optional)

  • This compound dissolved in a suitable vehicle (e.g., carboxymethyl cellulose)

  • Sterile saline

  • Syringes and needles for injection

Protocol:

  • Inoculum Preparation:

    • Culture the bacterial strain to mid-log phase in an appropriate broth medium.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (CFU/mL). The concentration should be predetermined to cause mortality in untreated control mice within a specified timeframe (e.g., 24-48 hours).

    • The bacterial suspension may be mixed with a virulence-enhancing agent like mucin prior to injection.

  • Infection:

    • Administer the bacterial inoculum to mice via the intraperitoneal (IP) route.

  • Treatment:

    • Administer this compound at various dose levels (e.g., in a two-fold dilution series) to different groups of mice.

    • The route of administration can be oral (gavage) or subcutaneous (SC), typically administered 1 and 6 hours post-infection.

    • Include a vehicle control group that receives the vehicle without the antibiotic.

  • Observation and Endpoint:

    • Monitor the mice for a defined period (e.g., 7 days) for signs of morbidity and mortality.

    • Record the number of surviving mice in each group.

    • Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Bacterial Culture (Mid-log phase) B Inoculum Preparation (CFU/mL adjustment) A->B E Bacterial Challenge (e.g., IP injection) B->E C Drug Formulation (this compound in vehicle) F Drug Administration (e.g., Oral gavage) C->F D Animal Acclimatization D->E E->F G Monitoring (Morbidity & Mortality) F->G H Data Collection (Survival rates) G->H I Statistical Analysis (ED50 Calculation) H->I

General workflow for a murine systemic infection model.
Murine Thigh Infection Model (General Protocol)

This localized infection model is useful for studying the pharmacodynamic properties of an antibiotic by quantifying the reduction in bacterial load in the infected tissue.

Objective: To determine the effect of this compound on bacterial proliferation in a localized deep-tissue infection.

Materials:

  • Neutropenic mice (rendered so by cyclophosphamide administration)

  • Mid-logarithmic phase culture of the bacterial strain

  • This compound solution/suspension

  • Sterile saline

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce neutropenia.

  • Infection:

    • Inject a defined volume of the bacterial suspension directly into the thigh muscle of the mice.

  • Treatment:

    • Initiate this compound treatment at a set time post-infection (e.g., 2 hours).

    • Administer the drug at various dosages and dosing intervals.

    • Include an untreated control group.

  • Endpoint and Bacterial Load Quantification:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically excise the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • The efficacy of the treatment is measured by the reduction in bacterial load (log10 CFU/g) compared to the untreated control group.

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

While specific PK/PD studies of this compound in infected animal models are scarce, some information on its pharmacokinetic properties is available from studies in rats and humans.

  • Absorption and Distribution: this compound is more acid-stable than erythromycin, resulting in better oral absorption.[1] It demonstrates good tissue penetration, which is a favorable characteristic for treating deep-seated infections.

  • Hepatic Effects: In a study on rats, this compound, unlike erythromycin, did not significantly interact with hepatic enzymes such as cytochrome P-450.

  • PK/PD Parameters: For macrolides, the efficacy is often correlated with the time the drug concentration remains above the MIC (T > MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). Future studies on this compound in animal infection models should aim to establish these relationships to optimize dosing regimens.

Relationship between Pharmacokinetics, Pharmacodynamics, and Therapeutic Outcome.

Conclusion and Future Directions

This compound shows promise as an antibacterial agent based on its in vitro activity and favorable pharmacokinetic profile compared to older macrolides. However, there is a notable gap in the publicly available literature regarding its efficacy in well-defined animal models of infection. The protocols outlined in this document provide a general framework for researchers to conduct such studies. Future in vivo research should focus on:

  • Determining the ED50 of this compound against key pathogens in systemic infection models.

  • Quantifying the reduction in bacterial load in target organs (e.g., lungs, thighs) in localized infection models.

  • Establishing the PK/PD indices that best correlate with the efficacy of this compound to guide dose selection and optimization for clinical trials.

Such studies are crucial for fully elucidating the therapeutic potential of this compound and its place in the management of bacterial infections.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flurithromycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering flurithromycin resistance in laboratory strains.

Troubleshooting Guides

Issue: My bacterial strain shows high resistance to this compound. How do I confirm and quantify this resistance?

Answer:

To confirm and quantify this compound resistance, you should determine the Minimum Inhibitory Concentration (MIC) of your bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[1][2] A significantly higher MIC compared to a susceptible control strain indicates resistance.

Experimental Protocol: Broth Microdilution for MIC Determination [3][4][5]

  • Prepare Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for your bacterial strain.

    • This compound stock solution of known concentration.

    • Bacterial inoculum suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for your bacterial strain (typically 35-37°C for 18-24 hours).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Issue: I suspect my this compound-resistant strain has an active efflux pump. How can I test for this?

Answer:

Efflux pump activity can be assessed using a fluorescent dye-based assay with a known efflux pump substrate, such as ethidium bromide (EtBr).[6][7][8] If the bacteria are actively pumping out the dye, you will observe lower intracellular fluorescence compared to a control with an efflux pump inhibitor (EPI).

Experimental Protocol: Ethidium Bromide Efflux Assay [6][7]

  • Bacterial Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Centrifuge the culture, wash the pellet with a suitable buffer (e.g., phosphate-buffered saline), and resuspend to a standardized optical density.

  • Loading with Ethidium Bromide:

    • Incubate the bacterial suspension with a sub-inhibitory concentration of EtBr in the presence of an energy source (e.g., glucose) to allow for dye uptake. To maximize loading, this can be done in the presence of a known EPI or at a low temperature (e.g., 4°C) to inhibit pump activity.[8]

  • Initiating Efflux:

    • After loading, centrifuge the cells and resuspend them in a buffer containing an energy source (e.g., glucose) to energize the efflux pumps.

  • Fluorescence Measurement:

    • Monitor the fluorescence of the bacterial suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr from the cells.

    • As a control, perform the same experiment in the presence of a known broad-spectrum EPI (e.g., reserpine, verapamil). A significantly slower decrease in fluorescence in the presence of the EPI suggests active efflux in your strain.

Issue: How can I determine if ribosomal mutations are the cause of this compound resistance in my strain?

Answer:

This compound, like other macrolides, binds to the 50S ribosomal subunit. Mutations in the 23S rRNA gene or genes encoding ribosomal proteins L4 and L22 can confer resistance.[9] These mutations can be identified by PCR amplification and sequencing of the relevant gene regions.

Experimental Protocol: Identification of Ribosomal Mutations [9][10]

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both your resistant strain and a susceptible control strain.

  • PCR Amplification:

    • Design primers to amplify the specific domains of the 23S rRNA gene (e.g., domain V) and the full length of the genes for ribosomal proteins L4 (rplD) and L22 (rplV) that are known to be associated with macrolide resistance.

    • Perform PCR using the extracted genomic DNA as a template.

  • DNA Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequences from the resistant strain with those from the susceptible control strain and reference sequences from databases (e.g., NCBI).

    • Identify any nucleotide substitutions, insertions, or deletions in the resistant strain that are not present in the susceptible strain.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of this compound resistance?

A1: The primary mechanisms of resistance to this compound and other macrolide antibiotics are:

  • Target Site Modification: This is the most common mechanism and involves alterations to the antibiotic's binding site on the ribosome. This can be due to:

    • Methylation of 23S rRNA: Enzymes encoded by erm (erythromycin ribosome methylation) genes add methyl groups to the rRNA, preventing the antibiotic from binding effectively.[11]

    • Mutations in 23S rRNA or Ribosomal Proteins: Point mutations in the 23S rRNA gene or genes for ribosomal proteins L4 and L22 can also alter the binding site.[9][11]

  • Active Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, keeping the intracellular concentration below effective levels.[12]

  • Drug Inactivation: Less commonly, bacteria may produce enzymes that chemically modify and inactivate the antibiotic.[11]

Q2: How can I overcome this compound resistance in my experiments?

A2: You can try several strategies to overcome this compound resistance in vitro:

  • Combination Therapy with Efflux Pump Inhibitors (EPIs): If resistance is due to an efflux pump, co-administering this compound with an EPI can restore its activity. You can screen for effective EPIs using synergy assays.[13]

  • Synergistic Antibiotic Combinations: Combining this compound with another antibiotic that has a different mechanism of action can sometimes result in a synergistic effect, where the combined activity is greater than the sum of their individual activities.[14][15]

  • Use of Resistance Breakers/Adjuvants: These are compounds that may not have antibiotic activity on their own but can restore the effectiveness of existing antibiotics.[16]

Q3: How do I perform a synergy test for this compound and a potential resistance-reversing agent?

A3: A common method for synergy testing is the checkerboard assay, which allows for the calculation of the Fractional Inhibitory Concentration Index (FICI).[4][11][17][18]

Experimental Protocol: Checkerboard Synergy Assay [4][17][18]

  • Determine Individual MICs: First, determine the MIC of this compound and the test compound (e.g., an EPI) individually for your bacterial strain, as described in the MIC determination protocol.

  • Set up the Checkerboard Plate:

    • In a 96-well plate, create a two-dimensional gradient of concentrations.

    • Along the x-axis, perform serial dilutions of this compound (e.g., from 4x MIC to 1/16x MIC).

    • Along the y-axis, perform serial dilutions of the test compound.

    • This creates wells with various combinations of concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate the plate with your standardized bacterial suspension and incubate as you would for a standard MIC test.

  • Calculate the FICI:

    • After incubation, identify the wells where bacterial growth is inhibited.

    • For each non-growth well, calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Test Compound in combination / MIC of Test Compound alone)

    • The lowest FICI value for any combination is the FICI for that drug pairing.

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Q4: Where can I obtain this compound-susceptible control strains?

A4: Standard susceptible reference strains, such as those from the American Type Culture Collection (ATCC), can be used as controls. For example, Staphylococcus aureus ATCC 29213 or Streptococcus pneumoniae ATCC 49619 are commonly used for antimicrobial susceptibility testing.[19]

Data Presentation

Table 1: Example MICs of this compound against Susceptible and Resistant Strains

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)This compound + EPI (X µg/mL) MIC (µg/mL)Fold-change in MIC with EPI
S. aureus (Susceptible Control)None0.50.51
S. aureus (Resistant Strain A)Efflux Pump Overexpression64416
S. pneumoniae (Susceptible Control)None0.060.061
S. pneumoniae (Resistant Strain B)23S rRNA Mutation1281281

Note: These are example values. Actual MICs will vary depending on the specific strain and experimental conditions.

Visualizations

experimental_workflow cluster_start Start cluster_quantify Quantify Resistance cluster_investigate Investigate Mechanism cluster_overcome Overcome Resistance cluster_outcome Outcome start This compound-Resistant Lab Strain mic_test Determine MIC (Broth Microdilution) start->mic_test efflux_assay Efflux Pump Assay (e.g., Ethidium Bromide) mic_test->efflux_assay High MIC Confirmed ribosomal_seq Ribosomal Gene Sequencing (23S rRNA, L4, L22) mic_test->ribosomal_seq High MIC Confirmed synergy_test Synergy Testing (Checkerboard Assay) efflux_assay->synergy_test Efflux Positive mechanism_identified Resistance Mechanism Identified efflux_assay->mechanism_identified Efflux Positive ribosomal_seq->mechanism_identified Mutation Found resistance_reversed Resistance Overcome synergy_test->resistance_reversed Synergy Found (FICI ≤ 0.5)

Caption: Workflow for investigating and overcoming this compound resistance.

signaling_pathway cluster_resistance_mechanisms Mechanisms of this compound Resistance cluster_target_details Details of Target Modification cluster_overcoming_strategies Strategies to Overcome Resistance target_mod Target Site Modification erm_methylation erm Gene Methylation of 23S rRNA target_mod->erm_methylation rrna_mutation 23S rRNA Mutation target_mod->rrna_mutation protein_mutation L4/L22 Protein Mutation target_mod->protein_mutation ribosome Bacterial Ribosome (50S) target_mod->ribosome Alters Binding Site efflux Active Efflux This compound This compound efflux->this compound Removes Drug from Cell inactivation Enzymatic Inactivation inactivation->this compound Degrades Drug epi Efflux Pump Inhibitors (EPIs) epi->efflux Inhibits synergy Synergistic Antibiotics synergy->ribosome Alternative Target new_drugs Novel Drug Design new_drugs->ribosome Bypass Resistance This compound->ribosome Inhibits Protein Synthesis

Caption: this compound resistance mechanisms and strategies to overcome them.

References

Technical Support Center: Improving Flurithromycin Efficacy in Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of flurithromycin in biofilm-related experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound against bacterial biofilms.

Issue Potential Cause Recommended Solution
High variability in biofilm quantification assays (e.g., Crystal Violet assay) 1. Inconsistent washing steps leading to removal of biofilm. 2. Uneven biofilm formation due to suboptimal growth conditions. 3. Pipetting errors.1. Gentle and consistent washing is crucial. Instead of aspirating, consider gently submerging and rinsing the plate in a tub of water. 2. Ensure a consistent and optimized bacterial inoculum. Use a nutrient-rich medium that supports robust biofilm formation. Incubate in a humidified environment to prevent evaporation from the wells. 3. Use calibrated pipettes and ensure proper technique.
This compound shows high MIC but seemingly no effect on biofilm 1. Biofilm-mediated resistance is significantly higher than planktonic resistance. 2. The concentration of this compound is below the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC).1. Determine the MBIC and MBEC of this compound for the specific bacterial strain. These values are often significantly higher than the MIC. 2. Test a wider and higher range of this compound concentrations in your biofilm assays.
Inconsistent results in checkerboard synergy assays 1. Inaccurate preparation of antibiotic serial dilutions. 2. Suboptimal incubation time for biofilm formation or antibiotic exposure. 3. Issues with the interpretation of the Fractional Inhibitory Concentration (FIC) index.1. Carefully prepare stock solutions and perform serial dilutions. Use fresh antibiotic stocks. 2. Optimize the incubation times for both biofilm growth and the duration of antibiotic treatment. 3. Use a standardized method for calculating and interpreting the FIC index. Ensure that the MIC of each antibiotic alone is accurately determined.
Colored compounds in combination with this compound interfering with colorimetric assays 1. The added compound has its own absorbance at the wavelength used for quantification.1. Include a control for each concentration of the colored compound without bacteria to measure its background absorbance. Subtract this background reading from the corresponding experimental wells. 2. Consider alternative, non-colorimetric methods for biofilm quantification, such as colony-forming unit (CFU) counting after sonication and plating.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, which blocks the translocation step of peptide chain elongation and ultimately halts protein production.[1] This leads to a bacteriostatic effect, meaning it inhibits the growth and proliferation of bacteria.[1]

Q2: Why is this compound less effective against bacteria in biofilms compared to planktonic bacteria?

A2: Bacteria within a biofilm exhibit significantly increased resistance to antibiotics, including this compound. This is due to several factors:

  • Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix acts as a physical barrier, limiting the penetration of the antibiotic into the biofilm.

  • Altered Metabolic State: Bacteria in deeper layers of the biofilm have reduced metabolic activity and grow slowly, making them less susceptible to antibiotics that target active cellular processes.

  • Persister Cells: Biofilms contain a subpopulation of dormant "persister" cells that are highly tolerant to antibiotics.

  • Gene Exchange: The close proximity of bacteria in a biofilm facilitates the transfer of antibiotic resistance genes.

Q3: How can the efficacy of this compound against biofilms be improved?

A3: A promising strategy is to use this compound in combination with other agents that can disrupt the biofilm or enhance the antibiotic's activity. Potential combination therapies include:

  • Biofilm Dispersal Agents: Compounds that break down the EPS matrix, such as DNases or specific enzymes.

  • Quorum Sensing Inhibitors (QSIs): Molecules that interfere with bacterial cell-to-cell communication, which is crucial for biofilm formation and maintenance. Macrolides like azithromycin have been shown to inhibit quorum sensing in Pseudomonas aeruginosa.

  • Other Antibiotics: Combining this compound with another antibiotic can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities.

Q4: What are the MIC, MBIC, and MBEC, and why are they important in biofilm research?

A4:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of planktonic (free-floating) bacteria.

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antibiotic required to inhibit the formation of a biofilm.

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antibiotic required to kill the bacteria within a pre-formed biofilm.

For biofilm-forming bacteria, the MBIC and MBEC values are often significantly higher than the MIC. Therefore, determining these values is crucial for assessing the true efficacy of an antibiotic against a biofilm infection.

Data Presentation

Table 1: In Vitro Activity of this compound against Planktonic Bacteria

Bacterium MIC Range (µg/mL)
Staphylococcus aureus0.1 - 3.1[2]
Streptococcus pneumoniae0.0015 - 0.006[2]
Streptococcus pyogenes0.0015 - 0.006[2]
Haemophilus influenzae0.012 - 0.4[2]

Table 2: Representative MIC and MBIC/MBEC Data for Erythromycin against Pseudomonas aeruginosa

Parameter Concentration (µg/mL)
MIC1.0[3][4]
MBIC/MBEC> 1024[5]

This data is for erythromycin and should be used for comparative purposes only. It highlights the significant increase in antibiotic concentration required to affect biofilms.

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is adapted from standard methods for assessing the inhibition of biofilm formation.

Materials:

  • 96-well microtiter plate

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Trypticase Soy Broth with 1% glucose)

  • This compound stock solution

  • Crystal Violet solution (0.1%)

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in the growth medium.

  • In the 96-well plate, prepare two-fold serial dilutions of this compound in the growth medium. Include wells with no antibiotic as a positive control for biofilm growth and wells with medium only as a negative control.

  • Add the bacterial inoculum to each well (except the negative control).

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Add 125 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.

  • Wash the wells three times with PBS to remove excess stain.

  • Add 125 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

  • Measure the absorbance at 550 nm using a plate reader.

  • The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol allows for the determination of synergistic, additive, or antagonistic interactions between this compound and another antimicrobial agent.

Materials:

  • 96-well microtiter plate

  • Bacterial strain of interest

  • Appropriate growth medium

  • Stock solutions of this compound and the second antimicrobial agent

  • Plate reader or visual inspection

Procedure:

  • Determine the MIC of each antibiotic individually.

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis. This creates a matrix of different concentration combinations.

  • Add a standardized bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each antibiotic in the combination (the lowest concentration that inhibits visible growth).

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Visualizations

Experimental_Workflow_MBIC cluster_prep Preparation cluster_incubation Incubation & Staining cluster_analysis Analysis A Prepare Bacterial Inoculum C Add Inoculum to Plate A->C B Serial Dilute this compound in 96-well plate B->C D Incubate for 24h at 37°C C->D E Wash Plate with PBS D->E F Stain with Crystal Violet E->F G Wash Excess Stain F->G H Solubilize Stain with Acetic Acid G->H I Read Absorbance at 550 nm H->I J Determine MBIC I->J

Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

Signaling_Pathway_QS cluster_bacteria Bacterial Cell QS_system Quorum Sensing (e.g., LasI/LasR, RhlI/RhlR) Virulence Virulence Factors & Biofilm Formation QS_system->Virulence Activates This compound This compound (Potential QSI) This compound->QS_system Inhibits

Caption: Potential inhibition of Quorum Sensing (QS) signaling by this compound.

Logical_Relationship_Troubleshooting A High Variability in Biofilm Assay Results B Inconsistent Washing A->B Caused by C Uneven Biofilm Growth A->C Caused by D Pipetting Errors A->D Caused by E Gentle & Consistent Washing B->E Solved by F Optimize Growth Conditions C->F Solved by G Calibrate Pipettes D->G Solved by

Caption: Troubleshooting logic for high variability in biofilm assays.

References

Flurithromycin Interference with Experimental Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the macrolide antibiotic, flurithromycin, in common experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that could cause assay interference?

This compound, a second-generation macrolide, primarily acts by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. However, like other macrolides, it is known to possess immunomodulatory properties and can interact with eukaryotic cells. These effects, which are independent of its antimicrobial activity, are the main source of potential interference in experimental assays. Specifically, macrolides can modulate cellular signaling pathways, cytokine production, and the activity of metabolic enzymes such as the cytochrome P450 (CYP) family.[1][2]

Q2: Can this compound affect the results of my cell viability assays (e.g., MTT, XTT)?

While direct studies on this compound's interference with MTT assays are limited, research on other macrolide antibiotics suggests a potential for interference.[3][4] This interference can manifest in two ways:

  • Direct effects on cell viability: Macrolides can have a cytotoxic effect on certain mammalian cell lines, particularly at higher concentrations. This would lead to a genuine, but perhaps unintended, decrease in cell viability readings.

  • Interference with assay chemistry: The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[5] Some compounds can directly reduce the tetrazolium salt or interfere with the enzymatic activity, leading to inaccurate results. While not specifically documented for this compound, this is a known issue for other classes of compounds.[6][7]

Q3: My ELISA results for cytokine levels are unexpected when using this compound. Why might this be?

This is a critical consideration. Macrolides, including clarithromycin and azithromycin, are well-documented to have immunomodulatory effects, which include the alteration of cytokine production by various cell types.[8][9][10][11][12] Therefore, if you are treating cells with this compound and then measuring cytokine levels in the supernatant using ELISA, the observed changes may be a direct biological effect of the drug rather than an artifact of the assay itself.

Potential interferences in cytokine ELISAs can include:

  • Modulation of Cytokine Production: this compound may upregulate or downregulate the production of specific cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) by the cells in your experiment.[8][10][11][12]

  • Cross-reactivity (less likely but possible): In competitive ELISAs, if the assay is designed to detect a molecule structurally similar to this compound or its metabolites, there could be cross-reactivity. However, this is more of a concern in assays designed to quantify macrolides themselves.

Q4: How might this compound interfere with experiments involving drug metabolism?

This compound, like other macrolides such as erythromycin and clarithromycin, has the potential to inhibit cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[1][13][14][15] This can lead to significant drug-drug interactions. In an experimental setting, this could manifest as:

  • Altered metabolism of a co-administered compound that is a substrate of CYP3A4.

  • Inaccurate results in in vitro drug metabolism assays using liver microsomes or other CYP-containing systems.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT)

Symptoms:

  • Higher or lower than expected cell viability in this compound-treated groups compared to controls.

  • High variability between replicate wells.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Direct Cytotoxicity of this compound Perform a dose-response curve to determine the cytotoxic concentration of this compound on your specific cell line. Consider using a concentration well below the cytotoxic threshold for your experiments if the antimicrobial effect is not the primary focus.
Chemical Interference with MTT Reagent To test for direct reduction of the MTT reagent, incubate this compound in cell-free media with the MTT reagent and measure the absorbance. A significant increase in absorbance in the absence of cells indicates direct chemical interference.
Alteration of Cellular Metabolism Since the MTT assay measures metabolic activity, this compound could be altering mitochondrial function without causing cell death.[16] It is advisable to use a complementary viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion, LDH release assay) or DNA content (e.g., CyQUANT assay).

Quantitative Data Summary: Cytotoxicity of Macrolides (as a proxy for this compound)

Macrolide Cell Line Concentration Range Observed Effect on Viability Reference
TilmicosinFE (feline embryonal)100-150 µg/mLSignificant decrease[3]
TylosinFE (feline embryonal)1000 µg/mLSignificant decrease[4]
SpiramycinBHK 2150-1000 µg/mLSignificant decrease[3][4]
Issue 2: Altered Cytokine Levels in Immunoassays (ELISA)

Symptoms:

  • Consistently increased or decreased levels of a specific cytokine in this compound-treated samples.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Immunomodulatory Effect of this compound This is likely a true biological effect. To confirm, perform a dose-response and time-course experiment to characterize the effect of this compound on cytokine production.
Assay Cross-Reactivity While unlikely for cytokine assays, if you suspect cross-reactivity in an immunoassay for a small molecule, perform a spike and recovery experiment. Add a known amount of the analyte to a sample with and without this compound to see if the recovery is affected.
Matrix Effect The presence of this compound or its metabolites in the sample matrix could non-specifically interfere with antibody-antigen binding. Diluting the sample may help mitigate this effect.

Quantitative Data Summary: Effect of Macrolides on Cytokine Production

Macrolide Cell Type Cytokine Effect Concentration Reference
ClarithromycinHuman MonocytesIL-1α, IL-1β, IL-6, IL-10, GM-CSF, TNF-αVariable suppressionPhysiologically achievable[8]
AzithromycinHuman MonocytesIL-1α, TNF-αDecrease in 100% of individualsPhysiologically achievable[8]
ClarithromycinSynoviocytesIL-1β, IL-6, IL-8, G-CSF, GM-CSFSignificant suppression0.1 - 10 µg/ml[10]
ClarithromycinNasopharyngeal cellsTNF-α, IL-1β, IL-10Significant decreaseIn vivo treatment[11]

Experimental Protocols

Protocol 1: Assessing Direct Interference of this compound with the MTT Assay
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the final experimental concentrations in cell culture medium.

  • Plate cell-free medium containing the same concentrations of this compound and solvent controls into a 96-well plate.

  • Add MTT reagent to each well according to the manufacturer's protocol.

  • Incubate for the standard duration (e.g., 2-4 hours).

  • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Compare the absorbance values of the this compound-containing wells to the solvent control wells. A significant increase in absorbance indicates direct chemical interference.

Protocol 2: Validating ELISA Results with a Spike and Recovery Experiment
  • Prepare three sets of samples:

    • A: Cell culture supernatant (or other sample matrix) containing this compound.

    • B: The same sample matrix without this compound.

    • C: A standard diluent or buffer provided with the ELISA kit.

  • Spike a known concentration of the cytokine of interest into each sample set. This concentration should be within the linear range of the assay.

  • Perform the ELISA on both the spiked and unspiked samples for all three sets according to the manufacturer's instructions.

  • Calculate the recovery for each set using the formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Spiked Concentration] x 100

  • Analysis: A recovery rate between 80-120% is generally considered acceptable. If the recovery in the this compound-containing samples is significantly different from the other groups, it suggests a matrix effect or other interference.

Visualizations

experimental_workflow_MTT_troubleshooting start Unexpected MTT Results with this compound q1 Is there direct chemical interference? start->q1 test1 Perform cell-free MTT assay with this compound q1->test1 Yes q2 Is this compound cytotoxic? q1->q2 No res1 Interference Confirmed test1->res1 Positive no_res1 No Interference test1->no_res1 Negative no_res1->q2 test2 Perform alternative viability assay (e.g., Trypan Blue, LDH) q2->test2 Yes res2 Cytotoxicity Confirmed test2->res2 Positive no_res2 No Cytotoxicity test2->no_res2 Negative conclusion Consider alteration of cellular metabolism no_res2->conclusion

Caption: Troubleshooting workflow for unexpected MTT assay results.

signaling_pathway_macrolide_effects This compound This compound (Macrolide) cell Eukaryotic Cell This compound->cell cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4) cell->cyp450 signaling Intracellular Signaling (e.g., NF-κB, AP-1) cell->signaling metabolism Drug Metabolism cyp450->metabolism Inhibition cytokine Cytokine Gene Expression (e.g., IL-6, TNF-α) signaling->cytokine cytokine_release Altered Cytokine Release cytokine->cytokine_release Modulation

Caption: Potential cellular targets of this compound interference.

References

Flurithromycin Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of flurithromycin. Here, you will find detailed troubleshooting advice in a question-and-answer format, experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may be encountered during the purification of this compound.

Q1: After solvent extraction from my fermentation broth, I am observing a stable emulsion. How can I break it?

A1: Emulsion formation is a common issue when extracting macrolides from fermentation broths. Here are several strategies to address this:

  • Centrifugation: Spinning the mixture at a moderate speed can help to separate the layers.

  • Addition of Salt: Introducing a saturated brine solution can increase the polarity of the aqueous phase and promote layer separation.

  • Solvent Modification: Altering the solvent ratio or adding a small amount of a different solvent, like isopropanol, can sometimes break the emulsion.

  • Filtration: Passing the emulsion through a bed of celite or a similar filter aid can help to break it up.

Q2: My this compound recovery is low after the initial extraction. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Incorrect pH: The pH of the fermentation broth should be adjusted to an optimal level (typically alkaline for macrolides) to ensure the compound is in its free base form, which is more soluble in organic solvents.

  • Insufficient Solvent Volume: Ensure an adequate solvent-to-broth ratio is used for efficient extraction. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

  • Inappropriate Solvent Choice: While solvents like methylene chloride and ethyl acetate are commonly used, the optimal solvent may vary.[1] Consider testing other water-immiscible solvents.

Q3: During column chromatography, I am seeing poor separation of this compound from impurities. How can I improve the resolution?

A3: To enhance chromatographic separation, consider the following:

  • Optimize the Mobile Phase: A systematic adjustment of the solvent gradient (for HPLC) or the solvent polarity (for column chromatography) is crucial. For reversed-phase HPLC, modifying the percentage of organic solvent (e.g., acetonitrile) and the pH of the aqueous buffer can significantly impact resolution.[2]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column for HPLC) may provide the necessary selectivity.

  • Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases.

Q4: this compound is precipitating in the chromatography column. What should I do?

A4: Precipitation on the column can lead to high backpressure and poor separation. To address this:

  • Sample Solubility: Ensure the crude sample is fully dissolved in the initial mobile phase before loading. If necessary, a small amount of a stronger, compatible solvent can be used to dissolve the sample, but be mindful that this can affect the initial binding to the column.

  • Mobile Phase Compatibility: The mobile phase should be chosen to maintain the solubility of this compound and its impurities throughout the run.

  • Temperature Control: In some cases, increasing the column temperature can improve solubility.

Q5: My final crystallized this compound product has a lower than expected purity. How can I improve it?

A5: The purity of the final product is dependent on the efficiency of the preceding purification steps and the crystallization process itself.

  • Recrystallization: Performing one or more recrystallization steps can significantly improve purity.

  • Solvent System for Crystallization: The choice of solvent is critical. A good solvent system will dissolve the compound when hot but lead to the precipitation of pure crystals upon cooling, while impurities remain in the solution. For this compound, ethanol has been used as a crystallization solvent.[3]

  • Cooling Rate: A slow cooling rate generally favors the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Washing: Thoroughly washing the crystals with a cold, appropriate solvent after filtration is essential to remove any residual mother liquor containing impurities.

Experimental Protocols

The following are detailed methodologies for key experiments in the purification of this compound.

Protocol 1: Extraction and Crystallization of (8S)-8-Fluoroerythromycins (Adapted from US Patent 5,552,533A)[3]

This protocol describes a method for the purification of (8S)-8-fluoroerythromycins, the class of compounds to which this compound belongs, from a reaction mixture. This can be adapted for purification from a concentrated extract of a fermentation broth.

  • Extraction:

    • Following the reaction, add 100 mL of water to the reaction mixture.

    • Separate the layers and wash the aqueous layer twice with 100 mL of methylene chloride each time. Methylene chloride acts as the extractant for the this compound product.

    • Combine the organic phases.

    • Wash the combined organic phases two to four times with 100 mL of 5% sodium hydroxide solution each time.

    • Dry the organic phase over magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the organic phase under vacuum at room temperature to obtain crude this compound.

  • Crystallization:

    • Dissolve the crude material in ethanol.

    • Concentrate the solution to a volume of 20 mL.

    • Repeat the dissolution in ethanol and concentration steps two more times.

    • Allow the concentrated solution to stand at 0°C overnight.

    • Filter the mixture under vacuum to collect the crystals.

    • Wash the collected crystals with 5 mL of cold ethanol.

    • Dry the purified crystals under vacuum at 40°C.

Protocol 2: General Reversed-Phase HPLC for Purity Analysis of Macrolides

This protocol provides a general method for assessing the purity of a macrolide antibiotic like this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector, a gradient pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient can be optimized, for example, starting with 30% B and increasing to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 215 nm.[4]

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the purified this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Monitor the chromatogram for the main this compound peak and any impurity peaks.

    • Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Quantitative Data

The following table summarizes quantitative data related to the purification of (8S)-8-fluoroerythromycin, which can be considered representative for this compound.

Purification StepParameterValueReference
CrystallizationYield68%[3]
HPLC AnalysisRecovery97.13–100.28%[2]

Visualizations

This compound Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound from a fermentation broth.

Flurithromycin_Purification_Workflow Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Solvent_Extraction Solvent Extraction (e.g., Methylene Chloride) Clarification->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column Chromatography (e.g., Silica Gel or RP-HPLC) Concentration->Column_Chromatography Crystallization Crystallization (e.g., from Ethanol) Column_Chromatography->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: A generalized workflow for this compound purification.

Troubleshooting Logic for Low Purity

This diagram outlines a logical approach to troubleshooting low purity in the final this compound product.

Troubleshooting_Low_Purity Start Low Purity Detected Check_Chromatography Review Chromatography - Peak Shape - Resolution Start->Check_Chromatography Check_Crystallization Review Crystallization - Solvent Choice - Cooling Rate Start->Check_Crystallization Optimize_Chromatography Optimize Chromatography - Mobile Phase - Stationary Phase Check_Chromatography->Optimize_Chromatography Poor Separation Recrystallize Perform Recrystallization Check_Crystallization->Recrystallize Inefficient Re_analyze Re-analyze Purity Optimize_Chromatography->Re_analyze Recrystallize->Re_analyze

Caption: A troubleshooting decision tree for low purity issues.

References

Validation & Comparative

A Comparative Analysis of Flurithromycin and Azithromycin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Flurithromycin, a fluorinated derivative of erythromycin, and azithromycin, an azalide subclass of macrolides, both represent significant advancements in the treatment of bacterial infections, particularly those affecting the respiratory tract. This guide provides a detailed comparative analysis of their antimicrobial activity, pharmacokinetic profiles, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Shared Target, Potential for Differential Effects

Both this compound and azithromycin exert their primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides and halting bacterial growth.[1][2] While this core mechanism is identical, their distinct chemical structures may lead to subtle differences in ribosomal binding affinity and potential for interactions with other cellular components.

Azithromycin has also been shown to possess significant immunomodulatory properties, which are not solely dependent on its antimicrobial activity.[2][3] It can modulate host immune responses by inhibiting the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and STAT1 pathways.[3][4] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, and an increase in the anti-inflammatory cytokine IL-10.[2] The specific immunomodulatory effects of this compound are less well-characterized in publicly available literature, though like other macrolides, it is suggested to have some influence on cytokine production.[5][6]

In Vitro Antimicrobial Activity: A Head-to-Head Comparison

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro potency. While direct head-to-head comparative studies tabulating the MICs of both this compound and azithromycin against a wide range of pathogens are limited in publicly accessible literature, data from separate studies provide valuable insights into their respective antimicrobial spectrums.

Table 1: Comparative In Vitro Activity (MIC90 in mg/L) of this compound and Azithromycin Against Key Respiratory Pathogens

PathogenThis compound (mg/L)Azithromycin (mg/L)
Streptococcus pneumoniae0.032 - 0.25[7]~0.125[8]
Streptococcus pyogenes0.032[7]Not specified
Haemophilus influenzae4.0[7]0.5 - 2.0[8]
Moraxella catarrhalis0.25[7]Not specified
Staphylococcus aureus16[7]Not specified

Note: Data is compiled from separate studies and may not be directly comparable due to variations in testing methodologies.

From the available data, this compound demonstrates high in vitro activity against Streptococcus pneumoniae and Streptococcus pyogenes.[7] Azithromycin also shows good activity against S. pneumoniae and appears to be more potent against Haemophilus influenzae in vitro.[8] It is important to note that the in vitro activity of this compound has been reported to be enhanced in the presence of 50% human serum for most isolates, with the exception of S. pyogenes.[9]

Pharmacokinetic Profiles: A Tale of Two Macrolides

The pharmacokinetic properties of an antibiotic, including its absorption, distribution, metabolism, and excretion, are crucial for determining appropriate dosing regimens and predicting its efficacy in vivo. This compound and azithromycin exhibit distinct pharmacokinetic profiles.

Table 2: Comparative Pharmacokinetic Parameters of this compound and Azithromycin

ParameterThis compoundAzithromycin
Bioavailability (%) Not specified37[10]
Cmax (mg/L) Not specified0.4 (single 500 mg dose)[10]
Tmax (h) Not specified2.5 (single 500 mg dose)[10]
Half-life (t1/2) Not specifiedLong and variable
Tissue Penetration Good, with high concentrations in lung tissue[11]Excellent, with high and sustained tissue concentrations[11]

This compound's fluorination enhances its acid stability, leading to potentially higher serum levels compared to its parent compound, erythromycin.[12] It demonstrates good penetration into lung tissue, a key site of respiratory infections.[11]

Azithromycin is well-known for its unique pharmacokinetic profile, characterized by rapid and extensive tissue distribution and a long terminal half-life.[11] This allows for once-daily dosing and shorter treatment courses. Its concentration in tissues can be significantly higher than in plasma.[11]

Experimental Protocols

For researchers seeking to conduct their own comparative studies, standardized methodologies are crucial for generating reliable and reproducible data.

Minimum Inhibitory Concentration (MIC) Determination

The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing. The broth microdilution method is a commonly used technique.

Experimental Workflow for Broth Microdilution MIC Testing

MIC_Workflow prep_antibiotic Prepare serial two-fold dilutions of this compound and Azithromycin in microtiter plates inoculate Inoculate each well of the microtiter plates with the bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plates under appropriate conditions (e.g., 35°C for 16-20 hours) inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible bacterial growth incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

For a detailed protocol, refer to the CLSI M07 guidelines for "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[13][14][15]

In Vivo Pharmacokinetic Analysis

Animal models are essential for characterizing the pharmacokinetic behavior of new drug candidates.

Experimental Workflow for In Vivo Pharmacokinetic Study in Rats

PK_Workflow administer_drug Administer a single intravenous dose of this compound or Azithromycin to rats collect_samples Collect blood samples at predetermined time points administer_drug->collect_samples process_samples Process blood samples to obtain plasma collect_samples->process_samples analyze_samples Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine drug concentrations process_samples->analyze_samples calc_params Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis analyze_samples->calc_params NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Azithromycin Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates Azithromycin Azithromycin Azithromycin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Initiates

References

Flurithromycin: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flurithromycin's efficacy, particularly against resistant bacterial strains, in relation to other macrolides and antibiotic classes. The information is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid in research and development efforts.

Introduction to this compound

This compound is a second-generation macrolide antibiotic, a fluorinated derivative of erythromycin.[1][2] This structural modification confers greater stability in acidic environments, leading to higher serum levels and more effective elimination of susceptible bacteria compared to erythromycin.[1][2] Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit of the nascent peptide chain.[3] It has demonstrated a broad spectrum of activity against Gram-positive and some Gram-negative bacteria, including common respiratory and periodontal pathogens.[4][5]

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various bacterial strains. While extensive data on this compound against genetically characterized resistant strains is limited in recent literature, this section presents available data and contextualizes it with the performance of other macrolides against known resistance mechanisms.

Activity Against Susceptible Pathogens
Bacterial Species This compound MIC (mg/L) Erythromycin MIC (mg/L) Clarithromycin MIC (mg/L) Azithromycin MIC (mg/L) Penicillin MIC (mg/L) Reference
Streptococcus pneumoniaeMIC90: 0.032----[4]
Streptococcus pyogenesMIC90: 0.25----[4]
Staphylococcus aureusMIC90: 16----[4]
Haemophilus influenzaeMIC90: 4.0----[4]
Porphyromonas gingivalis≤0.06 - 2----[6]

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Activity Against Resistant Phenotypes

Direct comparative data of this compound against bacterial strains with genetically confirmed resistance mechanisms such as erm (erythromycin ribosome methylase) or mef (macrolide efflux) is scarce in recent publications. The following table presents data for other macrolides against such resistant strains to provide a comparative context.

Bacterial Species (Resistance Mechanism) Clarithromycin MIC (mg/L) Azithromycin MIC (mg/L) Reference
Streptococcus pneumoniae (mefA-positive)1 - >641 - >64[7]
Streptococcus pyogenes (MLSB phenotype)≥1≥2[8]
Streptococcus pyogenes (M phenotype)≥1≥2[8]

MLSB phenotype (Macrolide-Lincosamide-Streptogramin B resistance) is typically conferred by erm genes. M phenotype is associated with mef genes.

Mechanisms of Macrolide Resistance

Understanding the primary mechanisms of macrolide resistance is crucial for the development of new and effective antimicrobial agents. The two most prevalent mechanisms are target site modification and active drug efflux.

Ribosomal Modification (erm-mediated)

The erm genes encode methyltransferases that modify the 23S rRNA component of the 50S ribosomal subunit. This methylation prevents macrolides from binding effectively to their target, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

erm_resistance cluster_gene_expression Gene Expression cluster_ribosome Bacterial Ribosome cluster_action Mechanism of Action erm_gene erm gene methyltransferase Erm Methyltransferase (Enzyme) erm_gene->methyltransferase Transcription & Translation methylation Methylation of A2058 residue methyltransferase->methylation ribosome_50S 50S Ribosomal Subunit rRNA_23S 23S rRNA ribosome_50S->rRNA_23S rRNA_23S->methylation binding_site Macrolide Binding Site methylation->binding_site Alters macrolide Macrolide Antibiotic (e.g., this compound) macrolide->binding_site Binding Blocked protein_synthesis Protein Synthesis binding_site->protein_synthesis No Inhibition resistance Antibiotic Resistance protein_synthesis->resistance

Caption: erm-mediated macrolide resistance pathway.

Macrolide Efflux (mef/msr-mediated)

The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes encode for an ATP-binding cassette (ABC) transporter system that actively pumps macrolides out of the bacterial cell. This reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target. This mechanism typically confers a lower level of resistance to 14- and 15-membered macrolides.

mef_msr_resistance cluster_cell Bacterial Cell macrolide_ext Macrolide (Extracellular) macrolide_int Macrolide (Intracellular) macrolide_ext->macrolide_int Diffusion efflux_pump Mef/Msr Efflux Pump (ABC Transporter) macrolide_int->efflux_pump Binding ribosome Ribosome macrolide_int->ribosome Binding Inhibited (Low Concentration) efflux_pump->macrolide_ext Active Transport (ATP-dependent) protein_synthesis Protein Synthesis ribosome->protein_synthesis Continues bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth agar_dilution_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading antibiotic_prep Prepare serial dilutions of antibiotic stock solution plate_pouring Mix antibiotic dilutions with agar and pour into petri dishes antibiotic_prep->plate_pouring agar_prep Prepare molten Mueller-Hinton agar agar_prep->plate_pouring spotting Spot a defined volume of inoculum onto the surface of each agar plate plate_pouring->spotting inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculum_prep->spotting incubation Incubate plates at 35-37°C for 16-20 hours spotting->incubation reading Observe for bacterial growth incubation->reading mic_determination MIC = Lowest antibiotic concentration with no visible growth reading->mic_determination broth_microdilution_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading plate_prep Dispense serial dilutions of antibiotics into a 96-well microtiter plate broth_addition Add cation-adjusted Mueller-Hinton broth to each well plate_prep->broth_addition inoculation Inoculate each well with a defined volume of the bacterial suspension broth_addition->inoculation inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculum_prep->inoculation incubation Incubate the microtiter plate at 35-37°C for 16-20 hours inoculation->incubation reading Examine wells for turbidity (bacterial growth) incubation->reading mic_determination MIC = Lowest antibiotic concentration in a clear well reading->mic_determination

References

A Comparative Guide to Flurithromycin and Other Second-Generation Macrolides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of flurithromycin with other prominent second-generation macrolides: clarithromycin, azithromycin, and roxithromycin. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on antibacterial activity, pharmacokinetic properties, and clinical efficacy, supported by experimental data and detailed methodologies.

Introduction to Second-Generation Macrolides

Second-generation macrolides were developed to improve upon the limitations of erythromycin, the first-generation macrolide. These enhancements include greater acid stability, improved oral bioavailability, a broader spectrum of activity, and better tissue penetration[1]. This compound, a fluorinated derivative of erythromycin, is a newer entrant in this class, showing promise in the treatment of various bacterial infections, particularly those of the respiratory tract[2][3]. Like its counterparts, this compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis[4].

Comparative Antibacterial Activity

The in vitro activity of macrolides is a critical determinant of their clinical utility. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antibiotic against a specific pathogen.

Data Presentation: In Vitro Susceptibility (MIC90)

The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for this compound and other second-generation macrolides against common respiratory pathogens. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

PathogenThis compound (mg/L)Clarithromycin (mg/L)Azithromycin (mg/L)Roxithromycin (mg/L)
Streptococcus pneumoniae0.032[3][5]0.06[6]0.06[6]0.12
Streptococcus pyogenes0.25[3][5]More active than erythromycin[7]Similar to erythromycin[7]Similar to erythromycin
Haemophilus influenzae4.0[3][5]Less activeMost active[7]Less active
Moraxella catarrhalis0.25[3][5]ActiveMost active[7]Active
Staphylococcus aureus16.0[3][5]More active than erythromycin[7]Similar to erythromycin[7]Similar to erythromycin

Note: Data for clarithromycin, azithromycin, and roxithromycin are largely qualitative where specific MIC90 values from a single comparative source were not available. Clarithromycin is generally more active against Gram-positive cocci, while azithromycin shows better activity against some Gram-negative organisms like H. influenzae.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence dosing regimens and clinical efficacy.

Data Presentation: Key Pharmacokinetic Parameters

This table presents a comparison of key pharmacokinetic parameters for this compound and other second-generation macrolides. As with the MIC data, these values are collated from various sources.

ParameterThis compoundClarithromycinAzithromycinRoxithromycin
Cmax (mg/L) Not explicitly found1.0 - 3.0[8]0.4[8]10.13 ± 0.43[9]
Tmax (hours) Not explicitly found~2[8]~2.5[8]2.42 ± 0.34[9]
Half-life (hours) Not explicitly found3 - 568[10]34.95 ± 22.51[9]
AUC (mg·h/L) Not explicitly foundVaries with doseVaries with doseNot explicitly found
Tissue Penetration GoodExcellentExcellentGood

Note: The long half-life of azithromycin allows for once-daily dosing and shorter treatment courses[10]. Clarithromycin and roxithromycin also have improved pharmacokinetic profiles over erythromycin, allowing for twice-daily dosing[10][11]. This compound has been noted for its good tissue penetration, a desirable characteristic for treating respiratory infections.

Clinical Efficacy and Safety

Clinical trials are essential to determine the real-world effectiveness and safety of an antibiotic.

This compound in Lower Respiratory Tract Infections

A clinical trial involving 110 patients with lower respiratory tract infections treated with this compound ethylsuccinate (375 mg twice daily) showed a satisfactory clinical response rate of 81.9% (62.9% cured and 19% improved). The pathogen eradication rate was 80.2%. The treatment was generally well-tolerated, with gastrointestinal side effects being the most common adverse reactions[2].

Comparative Clinical Landscape

Direct comparative clinical trials between this compound and other second-generation macrolides are not extensively available in the public domain. However, numerous studies have compared clarithromycin, azithromycin, and roxithromycin, demonstrating their efficacy in various respiratory tract and other infections[12][13]. Azithromycin and clarithromycin are widely used and considered effective for community-acquired pneumonia and other respiratory infections[11].

Experimental Protocols

A. Protocol for Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol is a generalized procedure based on established guidelines for determining the MIC of macrolides.

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh the antibiotic powder and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to create a range of concentrations.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar and sterilize it by autoclaving.

    • Cool the agar to 45-50°C in a water bath.

    • Add a specific volume of each antibiotic dilution to a defined volume of molten agar to achieve the final desired concentrations.

    • Pour the antibiotic-containing agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • From a pure culture of the test organism, suspend several colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

  • Inoculation of Plates:

    • Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the diluted inoculum onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air for most bacteria, or CO2-enriched for fastidious organisms).

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

B. Protocol for Macrolide Quantification in Human Plasma by HPLC-UV

This protocol outlines a general procedure for the analysis of macrolide concentrations in plasma, a key component of pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), delivered in an isocratic or gradient elution mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: In the range of 200-215 nm, where macrolides exhibit UV absorbance.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of the macrolide into blank plasma.

    • Process these standards using the same sample preparation method as the unknown samples.

    • Inject the processed standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the macrolide against its concentration.

    • Determine the concentration of the macrolide in the unknown samples by interpolating their peak areas from the calibration curve.

Mechanism of Action and Signaling Pathways

Macrolide Mechanism of Action and Resistance

Macrolides inhibit bacterial growth by binding to the 23S rRNA component of the 50S ribosomal subunit, which blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein synthesis. Resistance to macrolides can develop through several mechanisms, including modification of the ribosomal target site, active drug efflux, and enzymatic inactivation of the drug.

Macrolide_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Macrolide Macrolide Ribosome_50S 50S Ribosomal Subunit Macrolide->Ribosome_50S Binds to Inhibition Inhibition Protein_Synthesis Protein_Synthesis Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Target_Modification Target Site Modification Target_Modification->Ribosome_50S Alters binding site Efflux_Pump Efflux Pump Efflux_Pump->Macrolide Expels drug Enzymatic_Inactivation Enzymatic Inactivation Enzymatic_Inactivation->Macrolide Degrades drug

Caption: Mechanism of action and resistance pathways of macrolide antibiotics.

Immunomodulatory Effects and Signaling Pathways

Beyond their antibacterial properties, macrolides are known to possess immunomodulatory and anti-inflammatory effects. These effects are mediated through their influence on various host cell signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Macrolide_Immunomodulation cluster_cell Host Inflammatory Cell (e.g., Macrophage) Macrolides Macrolides NF_kB_Pathway NF-κB Pathway Macrolides->NF_kB_Pathway Inhibits AP1_Pathway AP-1 Pathway Macrolides->AP1_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NF_kB_Pathway->Proinflammatory_Cytokines Upregulates AP1_Pathway->Proinflammatory_Cytokines Upregulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Caption: Simplified diagram of the immunomodulatory effects of macrolides on host inflammatory signaling pathways.

Comparative Logic for Macrolide Selection

The choice of a specific second-generation macrolide depends on several factors, including the target pathogen, the site of infection, and the patient's clinical status.

Macrolide_Selection Start Infection Gram_Positive Predominantly Gram-positive? Start->Gram_Positive This compound This compound (Consider for Respiratory Infections) Start->this compound Gram_Negative H. influenzae suspected? Gram_Positive->Gram_Negative No Clarithromycin Clarithromycin Gram_Positive->Clarithromycin Yes Dosing_Frequency Once-daily dosing preferred? Gram_Negative->Dosing_Frequency No Azithromycin Azithromycin Gram_Negative->Azithromycin Yes Dosing_Frequency->Azithromycin Yes Roxithromycin Roxithromycin Dosing_Frequency->Roxithromycin No (Twice-daily)

Caption: A decision-tree illustrating the comparative selection logic for second-generation macrolides.

Conclusion

This compound emerges as a promising second-generation macrolide with in vitro activity comparable to erythromycin and potent activity against key respiratory pathogens. Its favorable pharmacokinetic profile, particularly its tissue penetration, suggests its potential as a valuable therapeutic option. While direct comparative clinical data with other second-generation macrolides are limited, the existing evidence warrants further investigation. Clarithromycin, azithromycin, and roxithromycin each offer distinct advantages in terms of their antibacterial spectrum and pharmacokinetic properties, guiding their specific clinical applications. The choice among these agents should be based on a comprehensive evaluation of microbiological data, pharmacokinetic parameters, and clinical evidence.

References

Head-to-Head Clinical Trial of Flurithromycin versus Clarithromycin in Lower Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal head-to-head clinical trial provides a direct comparison of the efficacy and safety of flurithromycin and clarithromycin in the treatment of lower respiratory tract infections. This guide synthesizes the available data from this key study to offer a comparative overview for researchers, scientists, and drug development professionals.

It is important to note that while a key comparative clinical trial was identified, the full text of the publication was not accessible. Therefore, the following comparison is based on the information provided in the study's abstract, which lacks detailed quantitative data.

Comparison of Efficacy and Safety

A multicenter, double-blind, double-dummy, randomized controlled trial involving 152 patients with acute infections of the lower airways (such as bronchitis and bronchopneumonia) directly compared this compound ethylsuccinate with clarithromycin.[1] The primary endpoint of the study was bacteriological evaluation, with several secondary criteria also assessed.

The abstract of the study reports that both this compound and clarithromycin were similarly effective and well-tolerated in treating these infections.[1] However, the authors of the study conclude that this compound may offer some advantages in the treatment of lower respiratory tract infections, though the specific nature of these advantages is not detailed in the available abstract.[1]

Patient Population

The clinical trial enrolled 152 patients with acute infections of the lower airways.[1] Specific demographic and baseline characteristics of the patient population are not available in the abstract.

Efficacy Outcomes

The primary measure of efficacy was bacteriological evaluation. The abstract states that both treatments were effective, but does not provide specific bacteriological eradication rates or clinical cure rates for either drug.[1]

Safety and Tolerability

The safety profiles of this compound and clarithromycin were found to be comparable, with both drugs being well-tolerated by the patients in the trial.[1] The abstract does not provide specific details on the incidence or nature of adverse events for either treatment group.

Experimental Protocols

Clinical Trial Design

The comparative study was a multicenter, randomized, double-blind, double-dummy clinical trial.[1] This design is a rigorous method to minimize bias in clinical research.

  • Patient Population: 152 patients with acute lower airway infections (e.g., bronchitis, bronchopneumonia).[1]

  • Interventions:

    • This compound ethylsuccinate (dosage not specified in the abstract).

    • Clarithromycin (dosage not specified in the abstract).

  • Primary Outcome: Bacteriological evaluation based on sputum cultures.[1]

  • Pathogen Identification: Pathogenic bacteria were isolated from sputum cultures using the Kirby-Bauer method to determine sensitivity.[1]

Mechanism of Action and Trial Workflow

Macrolide Antibiotic Mechanism of Action

This compound, like clarithromycin, is a macrolide antibiotic. These antibiotics exert their therapeutic effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit of susceptible bacteria, which blocks the translocation of peptides, thereby halting protein production and ultimately inhibiting bacterial growth.

cluster_bacterium Bacterial Cell 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Macrolide This compound / Clarithromycin Macrolide->50S_Subunit Binds to

Caption: General mechanism of action for macrolide antibiotics.

Clinical Trial Workflow

The head-to-head clinical trial followed a structured workflow from patient enrollment to the final analysis of outcomes.

Patient_Enrollment Patient Enrollment (n=152 with lower airway infections) Randomization Randomization (Double-blind, double-dummy) Patient_Enrollment->Randomization Treatment_A This compound Ethylsuccinate Group Randomization->Treatment_A Treatment_B Clarithromycin Group Randomization->Treatment_B Bacteriological_Eval Primary Outcome: Bacteriological Evaluation (Sputum Culture) Treatment_A->Bacteriological_Eval Secondary_Eval Secondary Outcome Evaluation Treatment_A->Secondary_Eval Treatment_B->Bacteriological_Eval Treatment_B->Secondary_Eval Data_Analysis Comparative Analysis of Efficacy and Tolerability Bacteriological_Eval->Data_Analysis Secondary_Eval->Data_Analysis

Caption: Workflow of the head-to-head clinical trial.

Limitations

The primary limitation of this guide is the inability to access the full-text publication of the key head-to-head clinical trial. As a result, the summary tables lack specific quantitative data for a detailed comparison of efficacy and safety outcomes. A comprehensive assessment would require access to the complete study report to analyze the statistical significance of the findings and to understand the nuances of the reported "advantages" of this compound. Further searches for the full publication or other head-to-head trials are warranted to provide a more definitive comparison.

References

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